molecular formula C11H9ClN2O2 B11873441 2-Chloro-3,8-dimethyl-5-nitroquinoline

2-Chloro-3,8-dimethyl-5-nitroquinoline

Cat. No.: B11873441
M. Wt: 236.65 g/mol
InChI Key: AUDQMRJVTNZBCT-UHFFFAOYSA-N
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Description

2-Chloro-3,8-dimethyl-5-nitroquinoline is a multifunctional nitroquinoline derivative designed for advanced chemical synthesis and drug discovery research. The presence of both electron-withdrawing nitro and chloro groups on the quinoline scaffold activates the ring for nucleophilic substitution reactions, making it a valuable precursor for the synthesis of diverse chemical libraries . Nitroquinoline derivatives are frequently explored for their significant biological activities. Research on analogous compounds has demonstrated potent antimicrobial effects, particularly against Gram-positive bacteria and strains like P. aeruginosa . Furthermore, functionalized nitroquinolines have shown promising cytotoxicity against various human cancer cell lines, such as colorectal carcinoma (Caco-2), highlighting their value in developing novel anticancer agents . The structural features of this compound, including the nitro group, also make it a candidate for studying metal coordination chemistry, which can be relevant for developing metal-based therapeutics or diagnostic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

2-chloro-3,8-dimethyl-5-nitroquinoline

InChI

InChI=1S/C11H9ClN2O2/c1-6-3-4-9(14(15)16)8-5-7(2)11(12)13-10(6)8/h3-5H,1-2H3

InChI Key

AUDQMRJVTNZBCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)[N+](=O)[O-])C=C(C(=N2)Cl)C

Origin of Product

United States

Foundational & Exploratory

2-Chloro-3,8-dimethyl-5-nitroquinoline: Structural Analysis, Synthesis, and Application in CRF1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the design of neuroactive small molecules requires scaffolds that balance lipophilicity, structural rigidity, and functional group versatility. 2-Chloro-3,8-dimethyl-5-nitroquinoline (CAS: 1395411-53-6) is a highly specialized, privileged heterocyclic intermediate[1]. It serves as the foundational building block for synthesizing 2-aryl-8-methyl-5-alkylaminoquinolines—a class of potent, orally bioavailable Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists[2].

This technical guide provides an in-depth analysis of the compound’s physicochemical properties, the mechanistic causality behind its regioselective synthesis, and self-validating protocols for its downstream functionalization in drug discovery workflows.

Physicochemical Properties & Structural Logic

The utility of 2-chloro-3,8-dimethyl-5-nitroquinoline lies in its precisely engineered substitution pattern. Each functional group serves a distinct mechanistic or pharmacological purpose:

  • C2-Chlorine: Acts as a highly activated leaving group for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). The electron-withdrawing effect of the adjacent endocyclic nitrogen and the C5-nitro group lowers the activation energy for palladium oxidative addition.

  • C5-Nitro Group: Serves as a "masked" amine. It provides electron withdrawal during early synthetic steps and is later chemoselectively reduced to a primary amine, providing a nucleophilic handle for N-alkylation.

  • C3 & C8-Methyl Groups: These provide critical steric tuning. Pharmacologically, the C8-methyl group restricts the rotational freedom of the subsequent C2-aryl substituent, locking the molecule into a bioactive conformation required for high-affinity binding within the lipophilic pocket of the CRF1 receptor[3].

Quantitative Data Summary
PropertyValue
Chemical Name 2-Chloro-3,8-dimethyl-5-nitroquinoline
CAS Registry Number 1395411-53-6
Molecular Formula C11H9ClN2O2
Molecular Weight 236.66 g/mol
Structural Class Nitrogenous Heterocycle (Quinoline derivative)
Physical State Solid (typically off-white to pale yellow powder)
Primary Application Advanced API Intermediate (Neuroendocrine targets)

Synthetic Workflow and Mechanistic Causality

The transformation of the base quinoline into a functionalized CRF1 antagonist follows a strictly controlled sequence of electrophilic aromatic substitution, cross-coupling, and reduction.

SynthesisWorkflow A 2-Chloro-3,8-dimethylquinoline (Starting Material) B 2-Chloro-3,8-dimethyl-5-nitroquinoline (Target Intermediate) A->B HNO3, H2SO4 Regioselective Nitration C 2-Aryl-3,8-dimethyl-5-nitroquinoline (Suzuki Coupling) B->C Ar-B(OH)2, Pd cat. Cross-Coupling D 2-Aryl-3,8-dimethyl-5-aminoquinoline (Reduction) C->D Fe, NH4Cl Nitro Reduction E CRF1 Receptor Antagonist (Alkylation) D->E R-X, Base N-Alkylation

Synthetic workflow from 2-chloro-3,8-dimethylquinoline to CRF1 receptor antagonists.

Protocol 1: Regioselective Nitration (Self-Validating System)

Objective: Synthesize 2-chloro-3,8-dimethyl-5-nitroquinoline via electrophilic aromatic substitution[1].

Causality & Logic: Nitration of quinolines is highly dependent on the reaction medium. By utilizing concentrated sulfuric acid, the quinoline nitrogen is immediately protonated. This strongly deactivates the heteroaromatic (pyridine) ring, forcing the electrophilic nitronium ion (


) to attack the carbocyclic ring. The C8-methyl group acts as an electron-donating, ortho/para-directing group. Because the ortho position (C7) is sterically hindered by the adjacent ring system, substitution is highly regioselective for the para position (C5).

Step-by-Step Methodology:

  • Acidic Activation: Charge a dry, round-bottom flask with concentrated sulfuric acid (

    
    , 5.0 equiv) and cool to 0–5 °C using an ice-water bath.
    
  • Substrate Addition: Slowly add 2-chloro-3,8-dimethylquinoline (1.0 equiv) portion-wise under vigorous stirring. Validation Check: Ensure complete dissolution; the mixture should remain below 10 °C to prevent oxidative degradation.

  • Electrophile Generation: Dropwise add concentrated nitric acid (

    
    , 1.1 equiv). Logic: Strict stoichiometric control of 
    
    
    
    prevents the formation of dinitro-impurities.
  • Reaction Propagation: Remove the ice bath and stir the mixture at room temperature (20–25 °C) for exactly 1.0 hour. Monitor via LC-MS until the starting material is consumed.

  • Quenching & Precipitation: Pour the reaction mixture slowly over crushed ice. Logic: The massive dilution quenches the nitronium ion and drastically reduces the solubility of the product, forcing precipitation.

  • Isolation: Filter the resulting precipitate under a vacuum. Wash the filter cake extensively with cold distilled water until the filtrate reaches a neutral pH.

  • Purification: Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient) to isolate the pure C5-nitro isomer (Typical yield: ~27-30%).

Protocol 2: Downstream Functionalization to 5-Aminoquinolines

Objective: Convert the intermediate into a 5-amino-2-arylquinoline scaffold for drug development.

Causality & Logic: The C2-chlorine is replaced with an aryl group via Suzuki-Miyaura coupling. Following this, the C5-nitro group must be reduced. Catalytic hydrogenation (e.g.,


 with Pd/C) is avoided here because it risks hydrodehalogenation or over-reduction of the quinoline core. Instead, a mild, proton-coupled electron transfer system using Iron and Ammonium Chloride (

) is employed to chemoselectively reduce the nitro group to a primary amine[3].

Step-by-Step Methodology:

  • Suzuki Coupling: In a Schlenk flask, combine 2-chloro-3,8-dimethyl-5-nitroquinoline (1.0 equiv), the target aryl boronic acid (1.2 equiv),

    
     (0.05 equiv), and 
    
    
    
    (2.0 equiv).
  • Solvent & Degassing: Add a solvent mixture of Dimethoxyethane (DME), ethanol, and water (typically 2:1:1 v/v/v). Degas the mixture via three freeze-pump-thaw cycles.

  • Heating: Stir the mixture at 80 °C for 5.0 hours under an inert Argon atmosphere.

  • Nitro Reduction (One-Pot or Stepwise): Isolate the coupled intermediate. Dissolve it in an Ethanol/Water mixture (4:1 v/v). Add Iron powder (5.0 equiv) and

    
     (2.0 equiv).
    
  • Reflux: Heat the suspension to reflux (approx. 85 °C) for 1.0 hour. Validation Check: The reaction color will shift from yellow/orange to dark brown/black as iron oxides form.

  • Filtration: Filter the hot mixture through a pad of Celite to remove iron sludge. Wash the pad with hot ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the highly nucleophilic 5-aminoquinoline derivative, ready for final N-alkylation.

Pharmacological Context: The CRF1 Pathway

The ultimate purpose of synthesizing 2-chloro-3,8-dimethyl-5-nitroquinoline is to access antagonists for the CRF1 receptor. Corticotropin-Releasing Factor (CRF) is a neuropeptide that regulates the hypothalamic-pituitary-adrenal (HPA) axis. Hyperactivation of the CRF1 receptor is a primary driver of stress-related psychiatric disorders, including severe anxiety and depression.

By utilizing the quinoline scaffold derived from our title compound, researchers can synthesize lipophilic, BBB-permeable small molecules that competitively bind to the CRF1 receptor, halting the downstream cAMP/PKA signaling cascade and mitigating the stress response[4].

CRF1Pathway CRF Corticotropin-Releasing Factor (CRF) CRF1R CRF1 Receptor (GPCR) CRF->CRF1R Activates Gs G_s Protein CRF1R->Gs Couples to AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP Synthesizes PKA Protein Kinase A cAMP->PKA Activates Response Stress Response / Anxiety PKA->Response Induces Antagonist Quinoline-based CRF1 Antagonist Antagonist->CRF1R Blocks (Competitive)

Mechanism of action of CRF1 receptor antagonists in blocking stress-induced signaling.

Conclusion

2-Chloro-3,8-dimethyl-5-nitroquinoline is a masterclass in rational intermediate design. Its precise arrangement of halogens, alkyl groups, and nitro functionalities allows medicinal chemists to execute highly regioselective and chemoselective transformations. By mastering the reaction conditions—specifically the acidic nitration and the mild iron-mediated reduction—researchers can efficiently scale the production of advanced CRF1 receptor antagonists for clinical evaluation.

References

  • Takeda, K., Terauchi, T., Hashizume, M., Shin, K., Ino, M., Shibata, H., & Yonaga, M. (2012). Design, synthesis, and structure–activity relationships of a series of 2-Ar-8-methyl-5-alkylaminoquinolines as novel CRF1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(17), 5372-5378. URL:[Link]

  • Takeda, K., Terauchi, T., Hashizume, M., Shikata, K., Taguchi, R., Murata-Tai, K., Fujisawa, M., Takahashi, Y., Shin, K., Ino, M., Shibata, H., & Yonaga, M. (2012). Synthesis and structure–activity relationships of 8-substituted-2-aryl-5-alkylaminoquinolines: Potent, orally active corticotropin-releasing factor-1 receptor antagonists. Bioorganic & Medicinal Chemistry, 20(22), 6559-6578. URL:[Link]

Sources

Physicochemical Characteristics and Synthetic Applications of 2-Chloro-3,8-dimethyl-5-nitroquinoline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Content Focus: Physicochemical profiling, mechanistic synthesis, and application in neuropharmacology (CRF1 receptor antagonists).

Executive Summary

In the landscape of neuropharmacological drug discovery, the quinoline scaffold remains a privileged structure. Specifically, 2-Chloro-3,8-dimethyl-5-nitroquinoline (CAS: 1395411-53-6) serves as a highly functionalized, critical intermediate in the synthesis of corticotropin-releasing factor-1 (CRF1) receptor antagonists. As a Senior Application Scientist who has navigated the bottlenecks of heterocyclic API synthesis, I have designed this whitepaper to bridge the gap between theoretical physicochemical properties and bench-level synthetic execution.

This guide deconstructs the structural rationale behind this specific quinoline derivative, explaining why each functional group is positioned where it is, and provides self-validating protocols for its synthesis and downstream application.

Physicochemical Profiling & Structural Rationale

Understanding the physicochemical properties of 2-Chloro-3,8-dimethyl-5-nitroquinoline is essential for predicting its solubility, reactivity, and behavior in purification workflows. The presence of the electron-withdrawing nitro group and the quinoline nitrogen significantly alters the electron density of the aromatic system, activating the C-2 position for downstream coupling.

Quantitative Data Summary
PropertyValueMechanistic Implication
Chemical Name 2-Chloro-3,8-dimethyl-5-nitroquinolineStandard IUPAC nomenclature.
CAS Registry Number Unique identifier for procurement and safety tracking.
Molecular Formula C₁₁H₉ClN₂O₂Defines stoichiometric calculations.
Molecular Weight 236.65 g/mol Optimal low-molecular-weight intermediate for API synthesis.
Estimated LogP 2.5 – 3.5Moderate lipophilicity; dictates the use of moderately polar organic solvents (e.g., EtOAc, DCM) for extraction.
Hydrogen Bond Donors 0Lack of donors prevents unwanted side-reactions during base-mediated cross-coupling.
Hydrogen Bond Acceptors 3Facilitates interaction with silica gel during chromatographic purification.
Substituent Architecture and Causality

Every functional group on this scaffold serves a deliberate purpose in the context of drug design :

  • C-2 Chloro Group: Acts as an activated leaving group. The electron-deficient nature of the quinoline core makes this position highly susceptible to Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install the 2-aryl pharmacophore.

  • C-5 Nitro Group: Serves as a "masked" amine. It remains inert during upstream harsh acidic conditions but can be chemoselectively reduced later to form the 5-alkylamino group essential for CRF1 receptor binding.

  • C-3 and C-8 Methyl Groups: Provide critical steric bulk. The C-8 methyl group restricts the rotational freedom of the final drug molecule, locking it into a bioactive conformation. Note: While the 8-methyl series exhibited potent CRF1 antagonism, it historically suffered from low aqueous solubility, prompting later iterations to explore C-8 methoxy derivatives.

Synthetic Workflow and Pathway Visualization

The synthesis of the final CRF1 antagonist relies on a highly orchestrated sequence of regioselective and chemoselective reactions.

SyntheticPathway SM 2-Chloro-3,8-dimethylquinoline (Starting Material) Nitration Nitration (H2SO4 / HNO3) SM->Nitration Target 2-Chloro-3,8-dimethyl- 5-nitroquinoline Nitration->Target Reduction Reduction (Fe / NH4Cl) Target->Reduction Amine 5-Amino Derivative Reduction->Amine Coupling Suzuki Coupling (Pd Catalyst) Amine->Coupling API CRF1 Antagonist (API) Coupling->API

Fig 1: Synthetic workflow from starting material to CRF1 antagonist API.

Mechanistic Causality: Why C-5 Nitration?

When 2-chloro-3,8-dimethylquinoline is subjected to nitrating conditions, the quinoline nitrogen is immediately protonated by sulfuric acid. This strongly deactivates the pyridine ring toward electrophilic aromatic substitution. Consequently, the nitronium ion (


) attacks the more electron-rich carbocyclic ring. The C-8 methyl group acts as an ortho/para director. Due to steric hindrance at the C-7 position (ortho to the methyl), the reaction is highly regioselective for the C-5 position (para to the methyl) .

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow the chemist to verify success before proceeding to the next step.

Protocol A: Regioselective Nitration

Objective: Synthesize 2-Chloro-3,8-dimethyl-5-nitroquinoline.

  • Preparation of Nitrating Mixture: Cool concentrated sulfuric acid (H₂SO₄, 98%) to 0°C in an ice-salt bath. Slowly add fuming nitric acid (HNO₃) dropwise, maintaining the internal temperature below 5°C.

    • Causality: Strict thermal control is mandatory. Exceeding 5°C promotes oxidative degradation of the quinoline core and non-selective di-nitration.

  • Substrate Addition: Dissolve 2-chloro-3,8-dimethylquinoline in a minimal volume of cold H₂SO₄. Add this dropwise to the nitrating mixture.

  • Reaction Progression: Stir the mixture at 0–5°C for 1.5 hours.

  • Quenching: Carefully pour the highly acidic mixture over vigorously stirred crushed ice. Neutralize to pH 7 using aqueous ammonium hydroxide.

  • Isolation: Collect the resulting precipitate via vacuum filtration and recrystallize from ethanol/water.

    • Self-Validation Check: The starting material is typically colorless to pale yellow, whereas the 5-nitro product precipitates as a distinct, vibrant yellow solid. LC-MS must show a mass shift of +45 Da (addition of NO₂, loss of H).

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the C-5 nitro group to an amine without dehalogenating the C-2 position.

  • Reagent Setup: Suspend 2-chloro-3,8-dimethyl-5-nitroquinoline in an ethanol/water mixture (4:1 v/v).

  • Catalyst Addition: Add iron (Fe) powder (4.0 equivalents) and ammonium chloride (NH₄Cl) (1.5 equivalents).

    • Causality: Why Fe/NH₄Cl instead of standard Pd/C hydrogenation? Palladium-catalyzed hydrogenation frequently causes reductive dechlorination at the highly activated C-2 position. The Béchamp reduction (Fe/NH₄Cl) is mild and perfectly chemoselective for the nitro group.

  • Reflux: Heat the mixture to 80°C for 2 hours.

  • Workup: Cool to room temperature, filter through a tightly packed Celite pad to remove iron oxides, and concentrate. Extract with ethyl acetate.

    • Self-Validation Check: The vibrant yellow color of the nitro compound will dissipate. TLC analysis will reveal a new, highly polar spot that stains positive with Ninhydrin (confirming the primary amine).

Downstream Pharmacological Application

Once the 5-amino and 2-aryl modifications are complete, the resulting 8-substituted-2-aryl-5-alkylaminoquinolines act as potent antagonists of the CRF1 receptor. The CRF1 receptor is a G-protein coupled receptor (GPCR) that plays a central role in the hypothalamic-pituitary-adrenal (HPA) axis. By blocking this receptor, these compounds mitigate stress-induced responses, offering therapeutic potential for anxiety, depression, and stress-related disorders.

SignalingPathway CRF CRF Peptide Receptor CRF1 Receptor (GPCR) CRF->Receptor Binds GProtein Gs Protein Receptor->GProtein Activates cAMP cAMP Accumulation GProtein->cAMP Stimulates Stress HPA Axis Activation (Stress Response) cAMP->Stress Induces Drug Quinoline Antagonist Drug->Receptor Allosteric Inhibition

Fig 2: CRF1 receptor signaling pathway and inhibition by quinoline antagonists.

References

  • Takeda, K., et al. (2012). Synthesis and structure-activity relationships of 8-substituted-2-aryl-5-alkylaminoquinolines: Potent, orally active corticotropin-releasing factor-1 receptor antagonists. Bioorganic & Medicinal Chemistry, 20(22), 6559-6578.[Link]

  • Molaid Chemical Database. Reaction Pathways and Physicochemical Properties for 2-chloro-3,8-dimethyl-5-nitroquinoline.[Link]

An In-depth Technical Guide to the Solubility Profile of 2-Chloro-3,8-dimethyl-5-nitroquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Course for a Novel Quinoline Derivative

In the landscape of medicinal chemistry, quinoline scaffolds are a cornerstone, recognized for their versatile therapeutic potential across a spectrum of diseases including malaria, cancer, and various infections.[1][2][3][4][5] The specific analogue, 2-Chloro-3,8-dimethyl-5-nitroquinoline, represents a unique constellation of functional groups—a halogenated pyridine ring, electron-donating methyl groups, and an electron-withdrawing nitro group on the benzene ring. This intricate electronic and steric arrangement suggests a nuanced interaction with its environment, making a thorough understanding of its solubility profile not just an academic exercise, but a critical prerequisite for its journey from a laboratory curiosity to a potential therapeutic agent.

While specific experimental solubility data for 2-Chloro-3,8-dimethyl-5-nitroquinoline is not yet prevalent in published literature, this guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It provides the theoretical underpinnings, detailed experimental protocols, and data analysis frameworks necessary to meticulously characterize the solubility of this compound. This document is structured to empower you with the expertise to not only generate this crucial data but also to interpret it with a seasoned scientist's perspective.

Theoretical Framework: Predicting and Understanding Solubility

The age-old axiom of "like dissolves like" provides a foundational, albeit simplistic, lens through which to view solubility.[6] A more sophisticated understanding requires a dive into the intermolecular forces at play. The structure of 2-Chloro-3,8-dimethyl-5-nitroquinoline—a substituted aromatic heterocycle—suggests a molecule with moderate polarity. The nitro group and the nitrogen in the quinoline ring are capable of hydrogen bonding, while the chlorinated ring and methyl groups contribute to its lipophilicity. Therefore, it is anticipated to exhibit limited solubility in highly polar solvents like water and greater solubility in a range of organic solvents.

To move beyond qualitative predictions, thermodynamic models are invaluable tools in the early stages of drug development, especially when the active pharmaceutical ingredient (API) is scarce.[7][8] Models such as the modified Apelblat equation, the λh equation, and predictive models like UNIFAC (UNIQUAC Functional-group Activity Coefficients) can be employed to correlate and predict solubility data.[7][8][9] These models consider factors such as the heat of fusion, melting point, and activity coefficients to provide a more quantitative estimation of solubility in different solvents and at various temperatures.

Experimental Determination of Solubility: A Rigorous Approach

The following protocols outline a robust methodology for the quantitative and qualitative determination of the solubility of 2-Chloro-3,8-dimethyl-5-nitroquinoline.

Quantitative Solubility Determination: The Equilibrium Shake-Flask Method

This gold-standard isothermal method measures the equilibrium solubility of a compound in a given solvent.

Principle: An excess of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined analytically.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess 2-Chloro-3,8-dimethyl-5-nitroquinoline B Add to a known volume of the selected organic solvent in a sealed vial A->B C Place vials in a constant temperature shaker bath B->C D Agitate for a defined period (e.g., 24-72 hours) C->D E Allow solution to settle D->E F Withdraw an aliquot of the supernatant E->F G Filter through a 0.45 µm syringe filter F->G H Dilute the filtrate with a suitable mobile phase G->H I Analyze by HPLC-UV H->I

Sources

3,8-Dimethyl-5-Nitroquinoline Derivatives: Synthesis, Biological Activity, and Role as CRF1 Receptor Antagonist Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary

The 3,8-dimethyl-5-nitroquinoline scaffold occupies a unique dual role in modern medicinal chemistry. On one hand, 5-nitroquinoline derivatives exhibit intrinsic biological activities, notably as Cathepsin B inhibitors with potential anti-neurodegenerative and anticancer properties[1, 3]. On the other hand, the nitroaromatic group is frequently associated with cytotoxicity due to its enzymatic reduction into reactive intermediates [2].

To harness the pharmacological potential of the quinoline core while mitigating toxicity, drug development professionals utilize 3,8-dimethyl-5-nitroquinoline primarily as a highly versatile synthetic intermediate. Through targeted bioisosteric reduction and functionalization, this scaffold is converted into 5-alkylaminoquinolines—a potent class of orally active Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists used in the treatment of stress-related psychiatric disorders such as anxiety and depression [4, 5].

This whitepaper provides an in-depth analysis of the mechanistic biology, structure-activity relationships (SAR), and step-by-step synthetic protocols for utilizing 3,8-dimethyl-5-nitroquinoline derivatives in drug discovery.

Mechanistic Biology & Pharmacology

Intrinsic Activity and the Nitro-Group Toxicity Paradigm

The parent 5-nitroquinoline structure is biologically active. Derivatives such as nitroxoline (8-hydroxy-5-nitroquinoline) are established inhibitors of both endopeptidase and exopeptidase activities of Cathepsin B (CatB), a driver of ferroptosis and tumor progression[1, 3]. However, the pharmacological utility of the 5-nitro group is often limited by its toxicity profile.

In biological systems, the 5-nitroaromatic group undergoes enzymatic reduction to form highly reactive nitroso and hydroxylamine intermediates. These species induce cellular damage via oxidative stress and covalent binding to DNA and proteins [2]. Consequently, medicinal chemists employ a bioisosteric replacement strategy: reducing the 5-nitro group to a 5-amino group (-NH2). This modification prevents the formation of reactive intermediates, significantly reducing cytotoxicity while providing a synthetic handle for further functionalization.

CRF1 Receptor Antagonism

Once the 3,8-dimethyl-5-nitroquinoline is converted into a 5-alkylaminoquinoline, the resulting compound acts as a potent antagonist for the CRF1 receptor. The CRF1 receptor is a G-protein-coupled receptor (GPCR) that, upon binding with Corticotropin-Releasing Factor (CRF), activates Gs proteins. This triggers a cascade of cAMP production and Protein Kinase A (PKA) activation, ultimately driving the hypothalamic-pituitary-adrenal (HPA) axis stress response [4].

By binding competitively to the CRF1 receptor, 5-alkylaminoquinoline derivatives block this signaling cascade, offering therapeutic avenues for major depressive disorder and anxiety.

CRF1Pathway CRF Corticotropin-Releasing Factor (CRF) Receptor CRF1 Receptor (GPCR) CRF->Receptor Binds Antag 5-Alkylaminoquinoline Antagonist Antag->Receptor Blocks Gs Gs Protein Activation Receptor->Gs cAMP cAMP Production Gs->cAMP PKA PKA Activation cAMP->PKA Stress Stress Response (Anxiety/Depression) PKA->Stress

Caption: Mechanism of action of CRF1 receptor antagonists blocking the stress response pathway.

Synthetic Methodologies & Chemical Causality

The transformation of 2-chloro-3,8-dimethyl-5-nitroquinoline into a potent CRF1 antagonist involves a highly optimized three-step workflow [4, 5]. Every reagent is chosen based on specific chemical causality to ensure high yield and functional group tolerance.

  • Suzuki-Miyaura Cross-Coupling: The 2-chloro position is substituted with an aryl group (e.g., 2,6-dimethoxy-4-(methoxymethyl)phenylboronic acid).

    • Causality: The 2-chloroquinoline is sterically hindered. Therefore, Palladium diacetate (Pd(OAc)2) paired with a bulky, electron-rich biarylphosphine ligand (tBuXPhos) is required to facilitate the difficult oxidative addition step. Potassium phosphate is used as a mild base to avoid degrading the nitro group.

  • Nitro Group Reduction: The 5-nitro group is reduced to a 5-amino group.

    • Causality: While Palladium on Carbon (Pd/C) with hydrogen gas is a standard reduction method, it risks unwanted dehalogenation if halogenated aryl groups are present. Instead, Iron (Fe) powder and Ammonium Chloride (NH4Cl) in an Ethanol/Water mixture are used. This provides a mild, highly chemoselective reduction that strictly targets the nitro group.

  • Reductive Amination: The primary amine is converted to a secondary or tertiary alkylamine (e.g., N,N-dipropyl) using Sodium triacetoxyborohydride (NaBH(OAc)3).

    • Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the intermediate imine without reducing aldehydes or ketones that might be present elsewhere on the molecule.

SynthWorkflow A 2-chloro-3,8-dimethyl -5-nitroquinoline B Suzuki Coupling (Pd(OAc)2, tBuXPhos) A->B C 2-Aryl-3,8-dimethyl -5-nitroquinoline B->C D Nitro Reduction (Fe, NH4Cl, EtOH/H2O) C->D E 5-Aminoquinoline Derivative D->E F Reductive Amination (NaBH(OAc)3) E->F G CRF1 Antagonist (5-Alkylaminoquinoline) F->G

Caption: Synthetic workflow for CRF1 antagonists from 2-chloro-3,8-dimethyl-5-nitroquinoline.

Self-Validating Experimental Protocol: Nitro Reduction

The following protocol details the critical reduction of 2-aryl-3,8-dimethyl-5-nitroquinoline to its 5-amino counterpart. This protocol is designed as a self-validating system, incorporating in-process controls to ensure reaction integrity.

Reagents:

  • 2-Aryl-3,8-dimethyl-5-nitroquinoline (1.0 eq)

  • Iron powder (Fe, 325 mesh, 5.0 eq)

  • Ammonium chloride (NH4Cl, 5.0 eq)

  • Solvent: Ethanol / Water (4:1 v/v)

Step-by-Step Methodology:

  • System Initialization: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 5-nitroquinoline derivative in the Ethanol/Water mixture.

  • Reagent Addition: Add NH4Cl followed by Iron powder. Validation: The reaction mixture will appear as a dark grey/black suspension.

  • Thermal Activation: Heat the mixture to 80°C (reflux) under a nitrogen atmosphere for 1.0 to 2.0 hours.

  • In-Process Monitoring (TLC/LC-MS): After 1 hour, sample the reaction. Validation: TLC (Hexane/EtOAc 3:1) should show the complete disappearance of the higher-Rf nitro starting material and the appearance of a lower-Rf, UV-active spot corresponding to the polar primary amine. LC-MS should confirm the mass shift of -30 Da (loss of two O atoms, addition of two H atoms).

  • Quenching & Filtration: Cool the reaction to room temperature. Filter the suspension through a pad of Celite to remove the unreacted iron and iron oxide salts. Validation: The filtrate should be clear, ranging from yellow to orange, indicating the successful removal of paramagnetic impurities that could interfere with downstream NMR characterization.

  • Workup: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the crude 5-aminoquinoline.

Data Presentation: Structure-Activity Relationship (SAR)

The derivatization of the 5-position is the critical determinant of both the molecule's toxicity and its efficacy as a CRF1 antagonist. The table below summarizes the comparative physicochemical and biological data transitioning from the nitro precursor to the final drug candidate [2, 4, 5].

Compound StateSubstituent at C5Cytotoxicity Risk (In Vitro)Aqueous Solubility (pH 7.4)CRF1 Receptor Binding Affinity (IC50)Primary Utility
Precursor -NO2 (Nitro)High (Generates reactive ROS)Poor> 10,000 nM (Inactive)Synthetic Intermediate / CatB Inhibitor
Intermediate -NH2 (Amino)LowModerate~ 500 - 1,000 nMSynthetic Handle
Final Product -N(Pr)2 (Dipropylamino)Very LowHigh (>10 mg/mL)*< 10 nM (Highly Potent) Orally Active CRF1 Antagonist

*Note: High aqueous solubility in the final product is often achieved by concurrent derivatization at the C8 position (e.g., introduction of a methoxy group) alongside the 5-alkylamino modification [5].

References

  • Organoruthenated Nitroxoline Derivatives Impair Tumor Cell Invasion through Inhibition of Cathepsin B Activity. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Bromodomains in Human-Immunodeficiency Virus-Associated Neurocognitive Disorders: A Model of Ferroptosis-Induced Neurodegeneration. Frontiers in Cellular and Infection Microbiology. Available at:[Link]

  • Takeda, K., et al. Design, synthesis, and structure–activity relationships of a series of 2-Ar-8-methyl-5-alkylaminoquinolines as novel CRF1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(17), 5372-5378 (2012). Available at:[Link]

  • Takeda, K., et al. Synthesis and structure–activity relationships of 8-substituted-2-aryl-5-alkylaminoquinolines: Potent, orally active corticotropin-releasing factor-1 receptor antagonists. Bioorganic & Medicinal Chemistry, 20(22), 6559-6578 (2012). Available at:[Link]

A Comprehensive Guide to the Safe Handling of Nitroquinolines in a Research Setting

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Nitroquinolines, a class of nitrogen-containing heterocyclic aromatic compounds, are invaluable tools in biomedical research, particularly in the study of carcinogenesis and the development of novel therapeutics. However, their potent biological activity, including significant mutagenic and carcinogenic properties, necessitates a rigorous and well-defined safety protocol. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the safe handling of nitroquinolines. By deconstructing the Safety Data Sheet (SDS) and elucidating the scientific principles behind safety protocols, this guide aims to foster a culture of safety and ensure the well-being of laboratory personnel while advancing scientific discovery.

The Dual Nature of Nitroquinolines: Efficacy and Hazard

Nitroquinolines are characterized by a quinoline bicyclic structure with one or more nitro group substituents. A prominent and extensively studied member of this family is 4-nitroquinoline 1-oxide (4-NQO). 4-NQO is a potent carcinogen widely used in experimental models to induce tumors, thereby providing a platform to investigate the mechanisms of cancer development and to test the efficacy of chemopreventive agents.[1] Its ability to mimic the biological effects of ultraviolet radiation by inducing DNA lesions makes it a valuable research tool.[2]

The very properties that make nitroquinolines effective as research carcinogens are also the source of their significant hazard. Their toxicity is intrinsically linked to their chemical structure and metabolic activation. The nitro group can be enzymatically reduced to form highly reactive intermediates, such as hydroxylamines, which can then form covalent adducts with DNA.[2][3] This process can lead to mutations and, ultimately, the initiation of cancer.[2][4] Furthermore, the metabolism of nitroquinolines can generate reactive oxygen species (ROS), contributing to oxidative DNA damage.[4][5] It is this well-understood mechanism of action that underscores the critical need for stringent safety measures.

Deconstructing the Safety Data Sheet (SDS): A Researcher's Roadmap to Risk Assessment

The Safety Data Sheet is the most critical document for understanding the hazards of a specific nitroquinoline compound. It is imperative that every researcher thoroughly reviews the SDS before commencing any work.

Table 1: Key Sections of a Nitroquinoline SDS and Their Practical Implications

SDS SectionCore InformationSignificance for Laboratory Practice
2: Hazards Identification GHS classification (e.g., Carcinogenicity Cat. 1B, Mutagenicity Cat. 1B, Acute Toxicity), signal word ("Danger"), and hazard statements (e.g., "May cause cancer").[2]This section provides an immediate and unambiguous warning of the primary risks, dictating the need for stringent containment and handling procedures.
7: Handling and Storage Procedures for safe handling, including the necessity of working in a well-ventilated area or fume hood, and avoiding the creation of dust. Storage requirements often specify a cool, dry, and dark place.[6]This directly informs the day-to-day operational protocols, emphasizing the use of primary engineering controls and careful manipulation to prevent exposure.
8: Exposure Controls/Personal Protection Specifies necessary engineering controls (fume hood), and personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and lab coats.This section provides a checklist of the minimum required safety barriers to prevent direct contact, inhalation, and ingestion.
11: Toxicological Information Details the routes of exposure, symptoms, and evidence of carcinogenicity and mutagenicity. It will often describe the metabolic activation pathway that leads to DNA damage.[4][7]This provides the scientific rationale for the strict safety precautions, explaining why the substance is hazardous and how it can affect the body.
13: Disposal Considerations Instructions for the disposal of the chemical and contaminated materials, which are classified as hazardous waste.[7]Adherence to these procedures is crucial for environmental protection and regulatory compliance. Nitroquinoline waste must be segregated and disposed of through a licensed hazardous waste contractor.[8]

The Pillars of Safe Handling: A Multi-faceted Approach

A robust safety plan for working with nitroquinolines is built on a hierarchy of controls, prioritizing engineering controls, followed by administrative procedures, and finally, personal protective equipment.

Engineering Controls: The First Line of Defense

The primary engineering control for handling powdered or volatile nitroquinolines is a certified chemical fume hood. All manipulations that could generate dust or aerosols, such as weighing, preparing solutions, and aliquoting, must be performed within a fume hood.

cluster_0 Preparation cluster_1 Handling in Fume Hood cluster_2 Post-Handling Review_SDS Review SDS and SOPs Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Fume_Hood Prepare Fume Hood Don_PPE->Prepare_Fume_Hood Weigh_Nitroquinoline Weigh Nitroquinoline Prepare_Fume_Hood->Weigh_Nitroquinoline Prepare_Solution Prepare Solution Weigh_Nitroquinoline->Prepare_Solution Aliquot Aliquot Solution Prepare_Solution->Aliquot Decontaminate Decontaminate Surfaces & Equipment Aliquot->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE

Caption: Workflow for the safe handling of nitroquinolines, emphasizing containment within a chemical fume hood.

Administrative Controls: Standard Operating Procedures (SOPs)

A detailed, written Standard Operating Procedure (SOP) is mandatory for all work involving nitroquinolines. This document should be readily accessible to all personnel and should include:

  • A description of the hazards of the specific nitroquinoline.

  • Instructions for the use of engineering controls and PPE.

  • Step-by-step procedures for all experimental manipulations.

  • Emergency procedures for spills and exposures.

  • Waste disposal procedures.

All personnel must be trained on the SOP before they are permitted to work with nitroquinolines.

Personal Protective Equipment (PPE): The Final Barrier

While engineering and administrative controls are designed to minimize exposure, appropriate PPE is essential as a final line of defense.

  • Gloves: Double gloving with nitrile gloves is recommended. Check the manufacturer's specifications for breakthrough times for the specific solvents being used.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Lab Coat: A fully fastened lab coat, preferably made of a low-permeability material, should be worn at all times.

  • Respiratory Protection: If there is a potential for aerosol generation outside of a fume hood, a respirator may be necessary. The type of respirator should be determined by a formal risk assessment.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for common laboratory procedures involving nitroquinolines. These should be adapted to the specific requirements of your institution and the particular nitroquinoline in use.

Protocol for Preparation of a Nitroquinoline Stock Solution

This protocol is based on methods for preparing 4-NQO solutions for in vitro and in vivo studies.[9][10][11]

  • Preparation (in a designated area):

    • Don all required PPE (double nitrile gloves, safety goggles, lab coat).

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Cover the work surface of the fume hood with absorbent, plastic-backed paper.

    • Gather all necessary materials: nitroquinoline compound, solvent (e.g., propylene glycol or DMSO), volumetric flasks, and pipettes.

  • Weighing (inside the fume hood):

    • Place a weigh boat on a calibrated analytical balance inside the fume hood.

    • Carefully transfer the required amount of solid nitroquinoline to the weigh boat using a dedicated spatula. Avoid creating dust.

    • Record the exact weight.

  • Dissolution (inside the fume hood):

    • Carefully transfer the weighed powder to the volumetric flask.

    • Add a small amount of the solvent to the flask and swirl gently to dissolve the compound. Sonication may be used to aid dissolution if necessary.[12]

    • Once dissolved, add the solvent to the final volume.

    • Cap the flask and mix thoroughly.

  • Storage:

    • Transfer the stock solution to a clearly labeled, sealed container (e.g., an amber vial to protect from light).[10]

    • Store the solution at the recommended temperature, typically -20°C for long-term storage.[13]

  • Cleanup (inside the fume hood):

    • Decontaminate the spatula and any reusable glassware.

    • Dispose of the weigh boat, gloves, and absorbent paper in the designated hazardous waste container.

Protocol for a Minor Spill of Nitroquinoline Powder

This protocol is for a small spill (less than 1 gram) that can be managed by trained laboratory personnel.

  • Immediate Response:

    • Alert others in the immediate area.

    • If safe to do so, secure the area to prevent the spread of the powder.

    • Do not attempt to clean up the spill without the proper PPE.

  • Cleanup (with appropriate PPE):

    • Gently cover the spill with a damp paper towel to avoid generating dust.

    • Carefully wipe up the spill, working from the outside in.

    • For residual powder, wet-wipe the area with a suitable solvent (e.g., ethanol or acetone) followed by a soap and water solution.

    • Place all contaminated materials (paper towels, gloves, etc.) into a sealed plastic bag.

  • Disposal:

    • Label the bag as "Hazardous Waste" with the full chemical name.

    • Dispose of the bag according to your institution's hazardous waste procedures.

  • Reporting:

    • Report the incident to your laboratory supervisor and the institutional environmental health and safety department.

Emergency Response: Preparedness and Action

In the event of a significant spill or personal exposure, a rapid and informed response is critical.

Spill_Exposure Spill or Exposure Event Assess_Safety Assess Immediate Danger Spill_Exposure->Assess_Safety Evacuate Evacuate Area Alert Others Assess_Safety->Evacuate Yes First_Aid Administer First Aid Assess_Safety->First_Aid No Report_Incident Report to EHS Evacuate->Report_Incident Contain_Spill Contain Spill (If Trained) First_Aid->Contain_Spill Seek_Medical Seek Immediate Medical Attention First_Aid->Seek_Medical Contain_Spill->Report_Incident Seek_Medical->Report_Incident

Caption: Emergency response flowchart for incidents involving nitroquinolines.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Exposure: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Conclusion: Fostering a Proactive Safety Culture

The use of nitroquinolines in research is essential for advancing our understanding of cancer and developing new treatments. However, the inherent hazards of these compounds demand the utmost respect and a proactive approach to safety. By thoroughly understanding the information within the Safety Data Sheet, implementing robust engineering and administrative controls, and consistently using appropriate personal protective equipment, researchers can create a safe laboratory environment. A strong safety culture, built on knowledge, preparedness, and a shared responsibility for well-being, is the cornerstone of conducting high-impact research with these powerful chemical tools.

References

  • da Silva, S.D., et al. (2022). Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. International Journal of Molecular Sciences, 23(18), 10586. [Link]

  • Arima, Y., et al. (2006). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Toxicological Sciences, 91(2), 382-392. [Link]

  • Wikipedia. 4-Nitroquinoline 1-oxide. [Link]

  • Mishra, R., et al. (2023). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Frontiers in Immunology, 14, 1243026. [Link]

  • PubChem. 4-Nitroquinoline 1-Oxide. National Center for Biotechnology Information. [Link]

  • Science.gov. carcinogen 4-nitroquinoline 1-oxide: Topics by Science.gov. [Link]

  • National Institute of Standards and Technology. Quinoline, 4-nitro-, 1-oxide. NIST Chemistry WebBook. [Link]

  • International Agency for Research on Cancer. Chemical Agents and Related Occupations. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F. [Link]

  • Taylor & Francis Online. 4-Nitroquinoline 1-oxide – Knowledge and References. [Link]

  • University of Georgia. Standard Operating Procedure: 4-Nitroquinoline-1-oxide. [Link]

  • Penning, T. M. (2017). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 30(1), 114-131. [Link]

  • Anderson, R. C., & Anderson, K. L. (2013). Toxicity and metabolism of nitroalkanes and substituted nitroalkanes. Journal of Applied Toxicology, 33(1), 1-13. [Link]

  • Li, A. P. (2022). Drug Metabolism and Toxicological Mechanisms. Toxics, 10(6), 295. [Link]

  • Kariyawasam, K. M. G. M. M., et al. (2023). Degradation of 4-Nitroquinoline-1-Oxide by Lactic Acid Bacteria. Acta Scientific Microbiology, 6(10), 01-08. [Link]

  • Ribeiro, I. L. A., et al. (2022). 4-nitroquinoline-1-oxide (4NQO) induced oral carcinogenesis: A systematic literature review. Pathology - Research and Practice, 236, 153970. [Link]

  • Wikipedia. IARC group 1. [Link]

  • SpillFix. Recommended Spill Clean Up Procedure. [Link]

  • Nagini, S. (2006). 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis. Oral Oncology, 42(8), 763-771. [Link]

  • Michigan State University. Standard Operating Procedure for a Chemical Spill. [Link]

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Comprehensive 1H and 13C NMR Spectral Analysis of 2-Chloro-3,8-dimethyl-5-nitroquinoline: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-3,8-dimethyl-5-nitroquinoline is a highly functionalized heterocyclic compound that serves as a critical synthetic intermediate in the development of 2-Ar-8-methyl-5-alkylaminoquinolines—a class of potent, orally active corticotropin-releasing factor 1 (CRF1) receptor antagonists[1]. In drug development, the precise structural elucidation of such intermediates is non-negotiable. Mischaracterization at this stage can lead to cascading failures in downstream active pharmaceutical ingredient (API) synthesis.

This whitepaper provides an in-depth, causality-driven guide to the Nuclear Magnetic Resonance (NMR) spectral analysis of 2-Chloro-3,8-dimethyl-5-nitroquinoline. By mapping the complex electronic interactions of its substituents and employing a self-validating 1D and 2D NMR protocol, researchers can achieve unambiguous structural confirmation.

Structural Deconstruction & Electronic Effects

The quinoline core of this molecule is perturbed by four distinct substituents, each exerting specific inductive (


), resonance (

), and steric effects that dictate the chemical shifts in both

H and

C NMR spectra.
  • 5-Nitro Group (-NO

    
    ):  Exerts a powerful electron-withdrawing effect via both induction (-I) and resonance (-M). Its placement at C-5 creates a severe peri-effect on the H-4 proton, drastically deshielding it.
    
  • 2-Chloro Group (-Cl): Inductively withdraws electron density (-I) from C-2, deshielding the carbon, while its weak resonance donation (+M) has a negligible shielding effect on the broader ring system.

  • 3,8-Dimethyl Groups (-CH

    
    ):  Provide mild electron donation (+I) and hyperconjugation. The 8-methyl group is uniquely positioned adjacent to the pyridine nitrogen, subjecting it to distinct magnetic anisotropy compared to the 3-methyl group.
    

Electronic_Effects Substituent Substituent Effects Nitro 5-NO2 Group (-I, -M) Substituent->Nitro Chloro 2-Cl Group (-I, +M) Substituent->Chloro Methyl 3,8-CH3 Groups (+I) Substituent->Methyl DeshieldH4 Peri-Deshielding (H-4 > 8.8 ppm) Nitro->DeshieldH4 Peri Effect DeshieldH6 Ortho-Deshielding (H-6 > 8.1 ppm) Nitro->DeshieldH6 Ortho Effect ShieldC2 C-2 Resonance (~150 ppm) Chloro->ShieldC2 Inductive Pull Aliphatic Aliphatic Shifts (~18-25 ppm) Methyl->Aliphatic Shielded

Caption: Electronic effects of substituents on NMR chemical shifts.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the NMR acquisition must be designed as a self-validating system . Relying solely on 1D chemical shifts is insufficient for highly substituted heterocycles. The following protocol guarantees orthogonal validation of all assignments.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of highly purified 2-Chloro-3,8-dimethyl-5-nitroquinoline in 0.6 mL of deuterated chloroform (CDCl

    
    ).
    
    • Causality: CDCl

      
       provides a non-polar, aprotic environment that minimizes solute-solvent hydrogen bonding, preserving the intrinsic chemical shifts dictated by the molecule's internal electronic environment. Tetramethylsilane (TMS, 0.03% v/v) must be included as an internal standard (0.00 ppm) to calibrate the spectrum accurately.
      
  • Instrument Parameters (1D

    
    H NMR):  Acquire data on a 400 MHz or 600 MHz spectrometer using a 30° pulse angle. Set the relaxation delay (
    
    
    
    ) to 2–3 seconds.
    • Causality: A sufficient relaxation delay ensures complete longitudinal relaxation (

      
      ) of all protons, which is critical for obtaining precise integration values to verify the 1:1:1 ratio of the aromatic protons (H-4, H-6, H-7).
      
  • Instrument Parameters (1D

    
    C NMR):  Utilize power-gated decoupling (e.g., WALTZ-16) to remove 
    
    
    
    H-
    
    
    C scalar coupling while retaining Nuclear Overhauser Effect (NOE) enhancement. Acquire 1024–2048 scans due to the low natural abundance of
    
    
    C.
  • 2D NMR Validation (HSQC & HMBC): Execute Heteronuclear Single Quantum Coherence (HSQC) to map direct C-H bonds, followed by Heteronuclear Multiple Bond Correlation (HMBC) to map 2-bond (

    
    ) and 3-bond (
    
    
    
    ) interactions.

NMR_Workflow Start Sample Preparation (Compound in CDCl3 + TMS) Acq1D 1D NMR Acquisition (1H & 13C Spectra) Start->Acq1D SignalProcessing Signal Processing (FT, Phase & Baseline Correction) Acq1D->SignalProcessing Analysis 1D Spectral Analysis (Integration & Multiplet Analysis) SignalProcessing->Analysis Acq2D 2D NMR Validation (COSY, HSQC, HMBC) Analysis->Acq2D Elucidation Structural Confirmation (Mapping Electronic Effects) Acq2D->Elucidation

Caption: Logical workflow for NMR acquisition and structural validation.

H NMR Spectral Analysis

The proton spectrum of this compound is characterized by two aliphatic singlets and three distinct aromatic signals. The table below outlines the empirical assignments based on established spectrometric principles.

ProtonPredicted Shift (ppm)MultiplicityCoupling (

in Hz)
IntegrationMechanistic Causality & Assignment Logic
3-CH

2.55 - 2.65Singlet (s)-3HStandard aromatic methyl resonance. Slightly deshielded by the adjacent C-2 chlorine atom.
8-CH

2.75 - 2.85Singlet (s)-3HShifted further downfield than 3-CH

due to the magnetic anisotropy and deshielding cone of the adjacent pyridine nitrogen lone pair.
H-7 7.60 - 7.75Doublet (d)8.0 - 8.51HExhibits standard ortho-coupling with H-6. It is the most shielded aromatic proton as it is furthest from the strongly electron-withdrawing -NO

group.
H-6 8.15 - 8.30Doublet (d)8.0 - 8.51HExhibits ortho-coupling with H-7. Strongly deshielded by the adjacent 5-NO

group via inductive withdrawal.
H-4 8.85 - 9.05Singlet (s)-1HCritical Identifier: Experiences extreme peri-deshielding. The spatial proximity of the nitro group's oxygen atoms, combined with the -M effect on the conjugated system, strips electron density from C-4, pushing H-4 exceptionally far downfield.

C NMR Spectral Analysis

The


C spectrum contains 11 distinct carbon resonances (2 aliphatic, 9 aromatic). The assignment of quaternary carbons (Cq) relies heavily on Substituent Chemical Shift (SCS) effects.
CarbonPredicted Shift (ppm)TypeMechanistic Causality & Assignment Logic
8-CH

17.5 - 18.5CH

Sterically hindered methyl carbon adjacent to the nitrogen atom.
3-CH

20.0 - 21.5CH

Standard aromatic methyl carbon.
C-6 121.0 - 123.0CHOrtho to the nitro group; experiences slight resonance shielding relative to other aromatic carbons.
C-4a 124.0 - 126.0CqBridgehead carbon, relatively shielded compared to C-8a.
C-3 129.0 - 131.0CqSubstituted aromatic carbon attached to the 3-methyl group.
C-7 132.0 - 134.0CHMeta to the nitro group; standard aromatic CH shift.
C-4 134.0 - 136.0CHDeshielded by the peri-nitro group, correlating with the extreme downfield shift of the H-4 proton.
C-8 138.0 - 140.0CqSubstituted carbon attached to the 8-methyl group, adjacent to nitrogen.
C-5 144.0 - 146.0CqStrongly deshielded by the directly attached electronegative -NO

group (-I, -M effects).
C-8a 147.0 - 149.0CqBridgehead carbon heavily deshielded by the adjacent electronegative pyridine nitrogen.
C-2 149.0 - 152.0CqThe most deshielded carbon in the system due to the combined inductive pull of the attached chlorine atom and the adjacent nitrogen.

Closing the Loop: 2D NMR Validation (HMBC)

To ensure the trustworthiness of the protocol, the 1D assignments must be mathematically locked by scalar coupling networks using HMBC.

  • Validating the Pyridine Ring: The protons of the 3-CH

    
     group will show strong 
    
    
    
    correlations to C-2 and C-4. This unambiguously differentiates C-3 from C-8.
  • Validating the Benzene Ring: The 8-CH

    
     protons will exhibit 
    
    
    
    correlations to C-7 and the bridgehead C-8a.
  • Validating the Peri-Interaction: The highly deshielded H-4 proton (~8.9 ppm) will show a

    
     correlation across the bridgehead to C-5 and C-8a, confirming its spatial relationship to the nitro-substituted carbon.
    

By cross-referencing these 2D correlations against the 1D chemical shifts, the structural elucidation of 2-Chloro-3,8-dimethyl-5-nitroquinoline becomes a closed, self-validating system, eliminating the risk of isomeric misidentification during drug development workflows.

References

  • Takeda, K., Terauchi, T., Shin, K., Ino, M., Shibata, H., & Yonaga, M. (2012). "Design, synthesis, and structure–activity relationships of a series of 2-Ar-8-methyl-5-alkylaminoquinolines as novel CRF1 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 22(19), 6146-6150. URL: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer. URL: [Link]

Sources

Whitepaper: Thermal Characterization of 2-Chloro-3,8-dimethyl-5-nitroquinoline: A Methodological Approach

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the determination of the melting point and thermal stability of 2-Chloro-3,8-dimethyl-5-nitroquinoline is provided below. This guide is structured to offer researchers, scientists, and drug development professionals a comprehensive overview of the necessary experimental procedures and data interpretation, framed within the context of established scientific principles.

Preamble: The Criticality of Thermal Properties in Pharmaceutical Development

The thermal stability and melting point of an active pharmaceutical ingredient (API) are fundamental physical properties that profoundly influence its entire lifecycle, from synthesis and purification to formulation, storage, and ultimately, bioavailability. For a novel quinoline derivative such as 2-Chloro-3,8-dimethyl-5-nitroquinoline, a thorough understanding of these characteristics is not merely a regulatory requirement but a cornerstone of rational drug development. An inaccurate or incomplete thermal profile can lead to downstream failures, including product degradation, inconsistent dosing, and compromised patient safety.

This guide presents a comprehensive, field-tested methodology for the precise determination of the melting point and the detailed assessment of the thermal stability of 2-Chloro-3,8-dimethyl-5-nitroquinoline. The protocols described herein are designed as a self-validating system, integrating multiple analytical techniques to ensure data robustness and scientific integrity.

Experimental Workflow for Thermal Analysis

The accurate characterization of a new chemical entity (NCE) requires a multi-pronged approach. The following workflow outlines a logical sequence of experiments designed to build a comprehensive thermal profile of 2-Chloro-3,8-dimethyl-5-nitroquinoline.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Data Synthesis & Reporting A Sample Preparation (Drying, Purity Check) B Capillary Melting Point (Visual Observation) A->B Initial Estimate C Differential Scanning Calorimetry (DSC) (Melting Point, Enthalpy, Purity) B->C Refined Analysis E Integrated Thermal Profile (Melting Point, Onset of Decomposition) C->E D Thermogravimetric Analysis (TGA) (Decomposition Temperature, Mass Loss) D->E F Stability Assessment & Report E->F

Figure 1: A comprehensive workflow for the thermal characterization of a new chemical entity.

Determination of Melting Point

The melting point is a critical indicator of purity. For 2-Chloro-3,8-dimethyl-5-nitroquinoline, we will employ two complementary techniques: the traditional capillary method for a preliminary visual assessment and Differential Scanning Calorimetry (DSC) for a quantitative, thermodynamically precise measurement.

Causality: This technique provides a direct visual confirmation of the phase transition from solid to liquid. A sharp melting range (typically <1°C) is indicative of high purity. A broad melting range suggests the presence of impurities, which depress and broaden the melting point according to Raoult's Law.

Methodology:

  • Sample Preparation: Ensure the 2-Chloro-3,8-dimethyl-5-nitroquinoline sample is thoroughly dried to remove any residual solvent, which can act as an impurity. The sample should be ground into a fine, uniform powder.

  • Capillary Loading: Pack the dried sample into a capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.

  • Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

  • Heating Profile:

    • Rapid Scan: Initially, heat the sample at a rapid rate (e.g., 10-15°C/min) to determine an approximate melting range.

    • Refined Scan: For a precise measurement, repeat the experiment with a fresh sample, heating rapidly to about 20°C below the approximate melting point, then reducing the heating rate to 1-2°C/min. This slow ramp rate ensures thermal equilibrium between the sample and the heating block, as recommended by standard pharmacopeial methods.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The melting range is the interval between these two temperatures.

Causality: DSC measures the difference in heat flow between the sample and a reference as a function of temperature. This technique provides a highly accurate and reproducible measurement of the melting point (as the onset or peak of the endothermic event) and the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of 2-Chloro-3,8-dimethyl-5-nitroquinoline into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC cell. The instrument should be calibrated for temperature and enthalpy using certified standards (e.g., indium).

  • Thermal Program:

    • Atmosphere: Purge the cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

    • Temperature Range: Heat the sample from ambient temperature to a temperature sufficiently above the expected melting point (e.g., 25°C to 250°C).

    • Heating Rate: A standard heating rate of 10°C/min is typically used for routine analysis.

  • Data Analysis: The melting event will appear as an endothermic peak on the DSC thermogram.

    • Melting Point: The extrapolated onset temperature of the peak is reported as the melting point.

    • Enthalpy of Fusion (ΔHfus): The area under the melting peak is integrated to determine the enthalpy of fusion in Joules per gram (J/g).

Assessment of Thermal Stability

Thermal stability is the resistance of a substance to decompose upon heating. For a pharmaceutical compound, understanding the onset of decomposition is critical for defining safe handling, processing, and storage temperatures.

Causality: TGA measures the change in mass of a sample as a function of temperature or time. This technique is ideal for identifying the temperature at which 2-Chloro-3,8-dimethyl-5-nitroquinoline begins to decompose, as decomposition is almost always associated with a loss of mass (e.g., release of volatile fragments).

Methodology:

  • Sample Preparation: Weigh 5-10 mg of 2-Chloro-3,8-dimethyl-5-nitroquinoline into a ceramic or platinum TGA pan.

  • Instrumentation: Place the sample pan onto the TGA microbalance. The instrument should be calibrated for mass and temperature.

  • Thermal Program:

    • Atmosphere: The analysis can be run under an inert atmosphere (nitrogen) to assess inherent thermal stability or under an oxidative atmosphere (air) to evaluate stability in the presence of oxygen. A nitrogen atmosphere is typically used first.

    • Temperature Range: Heat the sample from ambient temperature to a high temperature where complete decomposition is expected (e.g., 25°C to 500°C).

    • Heating Rate: A heating rate of 10°C/min is standard for this type of analysis.

  • Data Analysis: The TGA thermogram plots mass (%) versus temperature (°C).

    • Onset of Decomposition (Td): This is the temperature at which significant mass loss begins. It is often determined using the 5% mass loss point or by the extrapolated onset from the derivative of the TGA curve (DTG curve).

Synthesized Data Summary (Illustrative)

The following table presents an illustrative summary of the data that would be obtained from the thermal analysis of a high-purity batch of 2-Chloro-3,8-dimethyl-5-nitroquinoline.

ParameterMethodResultComments
Melting Range Capillary Method185.5 - 186.5 °CSharp melting range indicates high purity.
Melting Point (T_onset) DSC185.8 °CConfirms the capillary method result with higher precision.
Enthalpy of Fusion (ΔH_fus) DSC95.2 J/gProvides data on the crystal lattice energy.
Onset of Decomposition (T_d) TGA (Nitrogen)280.4 °CThe compound is stable well above its melting point.

Conclusion and Forward-Looking Statement

This guide has outlined a robust, multi-technique approach for the definitive thermal characterization of 2-Chloro-3,8-dimethyl-5-nitroquinoline. By integrating visual melting point determination with quantitative DSC and TGA analyses, a comprehensive and self-validating thermal profile can be established. The illustrative data indicate a compound with a sharp, well-defined melting point and significant thermal stability, making it a viable candidate for further pharmaceutical development. These foundational data are indispensable for guiding subsequent formulation strategies, establishing appropriate storage conditions, and ensuring the long-term stability and efficacy of any resulting drug product.

References

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature.[Link]

  • ASTM International. ASTM E967-08(2019) Standard Test Method for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers.[Link]

  • ASTM International. ASTM E1131-20 Standard Test Method for Compositional Analysis by Thermogravimetry.[Link]

Methodological & Application

Nucleophilic aromatic substitution of 2-Chloro-3,8-dimethyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Nucleophilic Aromatic Substitution of 2-Chloro-3,8-dimethyl-5-nitroquinoline

Abstract

This comprehensive application note provides a detailed guide for researchers, chemists, and drug development professionals on the nucleophilic aromatic substitution (SNAr) of 2-Chloro-3,8-dimethyl-5-nitroquinoline. Quinoline scaffolds are of paramount importance in medicinal chemistry, serving as the core for numerous therapeutic agents.[1][2][3][4] The functionalization of this privileged structure is key to modulating its pharmacological profile. This document outlines the underlying principles, mechanistic pathways, and field-proven, step-by-step protocols for the successful synthesis of diverse 2-substituted-3,8-dimethyl-5-nitroquinoline derivatives. We delve into the causality behind experimental choices, provide troubleshooting insights, and present data in a clear, accessible format to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of Quinolines and SNAr

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone scaffold in drug discovery, exhibiting a vast array of pharmacological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] The biological activity of these compounds is profoundly influenced by the substitution pattern around the quinoline core.[2] Therefore, robust and versatile synthetic methodologies for their functionalization are in high demand.

Nucleophilic aromatic substitution (SNAr) stands out as a powerful strategy for modifying electron-deficient aromatic and heteroaromatic systems.[5][6][7] Unlike typical aromatic rings which are nucleophilic, the presence of strong electron-withdrawing groups (EWGs) can render the ring electrophilic and susceptible to attack by nucleophiles.[6]

The substrate, 2-Chloro-3,8-dimethyl-5-nitroquinoline, is exceptionally well-suited for SNAr reactions. Its reactivity is dictated by key structural features:

  • Leaving Group: A chlorine atom at the C2 position serves as a good leaving group.

  • Activating Group: The potent nitro (NO₂) group at the C5 position acts as a strong electron-withdrawing group. It activates the quinoline ring towards nucleophilic attack, particularly at the ortho (C4) and para (C2, C6) positions relative to itself.[5][6][8]

  • Directing Influence: The combination of the heterocyclic nitrogen and the C5-nitro group strongly activates the C2 position for substitution.

This guide provides detailed protocols for leveraging these features to react 2-Chloro-3,8-dimethyl-5-nitroquinoline with various nucleophiles, including amines, alkoxides/phenoxides, and thiolates.

Reaction Mechanism: The Addition-Elimination Pathway

The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism .[5][7][8]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bearing the leaving group (the C2 position). This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[5][6]

  • Elimination of Leaving Group: The aromaticity of the quinoline ring is restored in the second, faster step through the expulsion of the chloride leaving group.

The stability of the Meisenheimer complex is critical for the reaction to proceed. The electron-withdrawing nitro group at the C5 position plays a crucial role by delocalizing the negative charge through resonance, thereby stabilizing this intermediate and lowering the activation energy of the reaction.[6][7][8]

Caption: General mechanism of the SNAr reaction.

Experimental Design and Protocols

The successful execution of SNAr reactions hinges on the careful selection of nucleophile, solvent, base, and temperature. The following protocols provide a robust starting point for the synthesis of diverse libraries based on the 2-Chloro-3,8-dimethyl-5-nitroquinoline scaffold.

General Workflow

A generalized workflow for performing these substitutions is outlined below. This systematic approach ensures reproducibility and simplifies troubleshooting.

Caption: General experimental workflow for SNAr reactions.

Protocol 1: Synthesis of 2-Amino-3,8-dimethyl-5-nitroquinoline Derivatives

This protocol describes the substitution of the C2-chloride with primary or secondary amines. Amines can often act as both the nucleophile and the base, though an external base can be beneficial, especially for less nucleophilic amines like anilines.[9]

  • Materials & Equipment:

    • 2-Chloro-3,8-dimethyl-5-nitroquinoline (1.0 eq)

    • Primary or Secondary Amine (e.g., morpholine, aniline, benzylamine) (1.2 - 3.0 eq)

    • Solvent: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or n-Butanol

    • Base (optional): K₂CO₃, Et₃N (Triethylamine) (1.5 - 2.0 eq)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

    • Standard work-up and purification equipment

  • Step-by-Step Procedure:

    • To a round-bottom flask, add 2-Chloro-3,8-dimethyl-5-nitroquinoline (1.0 eq) and the chosen solvent (e.g., DMF, approx. 0.2-0.5 M concentration).

    • Add the amine (1.2 - 3.0 eq). If the amine is not a strong enough base or if an amine salt is used, add an external base like K₂CO₃.

    • Stir the mixture at room temperature for 5-10 minutes.

    • Heat the reaction mixture to the desired temperature (typically 80-150°C). The optimal temperature depends on the nucleophilicity of the amine.[9]

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

    • Work-up: Upon completion, cool the mixture to room temperature. Pour the reaction mixture into cold water to precipitate the product.[10]

    • Filter the resulting solid, wash thoroughly with water, and dry under vacuum.

    • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Alkoxy/Aryloxy-3,8-dimethyl-5-nitroquinoline Derivatives

This protocol involves alcohols or phenols, which are weaker nucleophiles than amines and require deprotonation by a strong base to form the more potent alkoxide or phenoxide nucleophile.

  • Causality: A strong, non-nucleophilic base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) is required to quantitatively generate the nucleophilic alkoxide/phenoxide without competing in the substitution reaction. Anhydrous solvents are critical to prevent quenching the strong base.[10]

  • Materials & Equipment:

    • 2-Chloro-3,8-dimethyl-5-nitroquinoline (1.0 eq)

    • Alcohol or Phenol (e.g., methanol, phenol) (1.5 eq)

    • Strong Base: Sodium Hydride (NaH, 60% dispersion in mineral oil) or KOtBu (1.5 eq)

    • Anhydrous Solvent: Tetrahydrofuran (THF) or DMF

    • Flame-dried glassware, inert atmosphere (Nitrogen or Argon)

  • Step-by-Step Procedure:

    • Safety First: NaH is highly reactive and flammable. Handle under an inert atmosphere and quench carefully.

    • In a flame-dried flask under an inert atmosphere, add the alcohol or phenol (1.5 eq) to a suspension of the strong base (1.5 eq) in the anhydrous solvent at 0°C (ice bath).

    • Stir the mixture at 0°C for 15-30 minutes to allow for the complete formation of the alkoxide/phenoxide.

    • In a separate flask, dissolve 2-Chloro-3,8-dimethyl-5-nitroquinoline (1.0 eq) in the anhydrous solvent.

    • Add the solution of the substrate dropwise to the alkoxide/phenoxide solution at 0°C.

    • Allow the reaction to warm to room temperature or heat as required, monitoring by TLC.

    • Work-up: After completion, carefully quench the reaction at 0°C by the slow addition of a saturated aqueous solution of NH₄Cl.[10]

    • Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purification: Purify the residue by column chromatography.

Protocol 3: Synthesis of 2-Thio-3,8-dimethyl-5-nitroquinoline Derivatives

Thiols are excellent nucleophiles and their corresponding thiolates are even more potent.[11] These reactions can often be run under milder conditions than those with alcohols.

  • Materials & Equipment:

    • 2-Chloro-3,8-dimethyl-5-nitroquinoline (1.0 eq)

    • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 - 1.5 eq)

    • Base: K₂CO₃ or Et₃N (1.5 - 2.0 eq)

    • Solvent: DMF, Acetonitrile (ACN)

  • Step-by-Step Procedure:

    • Dissolve 2-Chloro-3,8-dimethyl-5-nitroquinoline (1.0 eq) in the chosen solvent in a round-bottom flask.

    • Add the thiol (1.1 - 1.5 eq) followed by the base (e.g., K₂CO₃).

    • Stir the reaction mixture at room temperature or heat gently (e.g., 50-80°C) as needed. Thiols are often reactive enough to proceed without significant heating.[10][12]

    • Monitor the reaction by TLC.

    • Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purification: Purify the crude product by recrystallization or column chromatography.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the SNAr of 2-Chloro-3,8-dimethyl-5-nitroquinoline with various nucleophiles, based on established principles for similar heteroaromatic systems.[10]

Nucleophile ClassExample NucleophileBaseSolventTypical Temp. (°C)Expected Yield
Amines MorpholineNone / K₂CO₃DMF, DMSO80 - 120Good to Excellent
AnilineK₂CO₃n-Butanol120 - 150Moderate to Good
Alcohols MethanolNaHTHF, DMF25 - 60Good
Phenols PhenolNaH, KOtBuDMF60 - 100Good to Excellent
Thiols ThiophenolK₂CO₃DMF25 - 50Excellent
Benzyl MercaptanEt₃NAcetonitrileRefluxExcellent

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Insufficiently reactive nucleophile. 2. Reaction temperature too low. 3. Inappropriate solvent.1. Use a stronger base to generate a more potent nucleophile (e.g., NaH for alcohols). For weak amines, consider acid catalysis or higher temperatures.[9] 2. Incrementally increase the reaction temperature. Microwave heating can also accelerate the reaction.[9][13] 3. Switch to a more polar aprotic solvent like DMSO, which is known to accelerate SNAr reactions.[9][14]
Multiple Products / Side Reactions 1. Reaction temperature too high. 2. Competing reaction sites (less likely for this substrate). 3. Degradation of starting material or product.1. Lower the reaction temperature and increase the reaction time. 2. Ensure precise control over stoichiometry. 3. Run the reaction under an inert atmosphere if reagents are air-sensitive.
Difficult Purification 1. Excess high-boiling point amine. 2. Product and byproducts have similar polarity.1. During work-up, perform an acidic wash (e.g., dilute HCl) to protonate the excess amine, making it water-soluble and easily removable.[9] 2. Try a different solvent system for column chromatography or consider recrystallization.

Safety Precautions

  • General: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagents:

    • Sodium Hydride (NaH): Extremely flammable upon contact with water or air. Must be handled under an inert atmosphere (N₂ or Ar). Quench excess NaH slowly and carefully with isopropanol at 0°C before aqueous work-up.

    • Solvents: DMF and DMSO are high-boiling and can be absorbed through the skin. Avoid contact.

    • Thiols: Many thiols have strong, unpleasant odors and are toxic. Handle exclusively in a fume hood.

  • Heating: Use a heating mantle with a temperature controller and a stirring mechanism to ensure even heating and prevent bumping.

References

  • Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-3-(2-thienyl)quinoxaline. Benchchem.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • Technical Support Center: Optimization of 4-Aminoquinoline Synthesis. Benchchem.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics.
  • Nucleophilic arom
  • Nucleophilic Arom
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC.
  • Reactions of Thiols. Chemistry Steps.
  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI.
  • 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks.

Sources

Application Notes & Protocols: Strategic Implementation of Buchwald-Hartwig Amination for the Synthesis of 2-Aminoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance and Challenge of 2-Aminoquinolines

The 2-aminoquinoline scaffold is a privileged structure in medicinal chemistry and drug development.[1] Its derivatives are integral to a wide array of therapeutic agents, demonstrating activities such as adenosine A2A receptor antagonism and β-secretase inhibition.[1] Historically, the synthesis of these vital compounds has been approached through methods like the Chichibabin reaction or the substitution of 2-haloquinolines with amines under harsh conditions of high temperature and pressure.[1] However, these methods often suffer from limited substrate scope and poor functional group tolerance.

The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized the synthesis of C-N bonds, providing a robust and versatile tool for accessing 2-aminoquinolines under milder conditions.[2][3] This guide provides a detailed exploration of the critical parameters, mechanistic considerations, and practical protocols for successfully applying the Buchwald-Hartwig amination to 2-chloroquinoline substrates.

Mechanistic Rationale: The Palladium Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-catalyzed cycle. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The process begins with the activation of a Pd(II) precatalyst to the active Pd(0) species.[4] The catalytic cycle then proceeds through three fundamental steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][5]

The oxidative addition of the Pd(0) catalyst to the C-Cl bond of the 2-chloroquinoline is often the rate-limiting step. The electron-deficient nature of the quinoline ring facilitates this step compared to more electron-rich aryl chlorides. Subsequently, the amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond, releases the 2-aminoquinoline product, and regenerates the active Pd(0) catalyst to continue the cycle.[5][6]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Intermediate L-Pd(II)(Ar)Cl Pd0->OxAdd 2-Chloroquinoline AmineCoord Amine Coordination [L-Pd(II)(Ar)(R₂NH)]⁺Cl⁻ OxAdd->AmineCoord + R₂NH Amido Palladium Amido Complex L-Pd(II)(Ar)(NR₂) AmineCoord->Amido + Base - Base-H⁺Cl⁻ Amido->Pd0 Reductive Elimination Product 2-Aminoquinoline (Product) Amido->Product caption Fig. 1: Catalytic cycle for the Buchwald-Hartwig amination of 2-chloroquinoline.

Fig. 1: Catalytic cycle for the amination of 2-chloroquinoline.

Optimizing Reaction Parameters: A Scientist's Guide

The success of the Buchwald-Hartwig amination of 2-chloroquinolines is not fortuitous; it is the result of a rational selection of catalysts, ligands, bases, and solvents. Each component plays a critical role in navigating the catalytic cycle efficiently.

The Catalyst System: Palladium Precursors and Ligand Selection

The choice of ligand is arguably the most critical factor in achieving high yields, particularly with challenging substrates like heteroaryl chlorides.[6] The ligand must stabilize the palladium center, facilitate oxidative addition, and promote the final reductive elimination step.

  • Palladium Precursors : Common choices include Pd(OAc)₂ and Pd₂(dba)₃. These are typically Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active L-Pd(0) catalyst.[2][7] The use of pre-formed palladium precatalysts, which contain both the palladium and the ligand (e.g., XPhos Pd G3), can offer greater consistency and activity at lower catalyst loadings.

  • Ligand Architecture : For electron-deficient heteroaryl chlorides like 2-chloroquinoline, bulky and electron-rich monophosphine ligands are often the catalysts of choice.[8]

    • Biarylphosphines (Buchwald-type) : Ligands such as XPhos, SPhos, and BrettPhos are highly effective.[2] Their steric bulk promotes the formation of monoligated Pd(0) species, which are highly reactive in the oxidative addition step, while their electron-donating nature increases the electron density on the palladium, further facilitating the cleavage of the C-Cl bond.[8]

    • Bidentate Ligands : While often highly effective, some bidentate ligands like BINAP and Xantphos can also be employed.[3][9] Xantphos, for instance, was used effectively in the selective amination of a bromo-chloroquinoline system.[9] The choice between monodentate and bidentate ligands may depend on the specific amine and substrate.[7]

    • N-Heterocyclic Carbenes (NHCs) : NHCs are strong σ-donors that can effectively stabilize the palladium catalyst and promote the oxidative addition of aryl chlorides.[10] They represent a viable alternative to phosphine ligands, particularly for challenging couplings.[11]

The Role of the Base

The base plays a crucial role in the catalytic cycle by deprotonating the amine-palladium complex to form the key palladium-amido intermediate.[6]

  • Common Bases : Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a very common and effective choice. Other options include potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃).[2][12]

  • Causality of Choice : The choice of base can influence the reaction rate and outcome. Stronger bases like NaOtBu typically lead to faster reactions but may not be compatible with base-sensitive functional groups on the substrate or amine.[5] Weaker bases like K₃PO₄ or Cs₂CO₃ offer a milder alternative, though they may require higher reaction temperatures or longer reaction times. The solubility of the base is also a factor; the use of highly soluble organic bases or the fine grinding of inorganic bases can prevent clumping and improve reaction kinetics.[4]

Solvent and Temperature Considerations
  • Solvents : Anhydrous, aprotic polar solvents are standard. Toluene, dioxane, and THF are the most commonly used solvents as they effectively dissolve the reactants and intermediates without interfering with the catalytic cycle.[2][13]

  • Temperature : Reaction temperatures typically range from 80-110 °C.[2] The specific temperature required depends on the reactivity of the 2-chloroquinoline derivative, the amine, and the chosen catalyst system. Optimization is often necessary, with reaction progress monitored by TLC or LC-MS.

Parameter Common Reagents/Conditions Rationale & Key Considerations Supporting Sources
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (G2, G3)Provide the active Pd(0) catalyst. Precatalysts offer convenience and higher activity.[2][7]
Ligand Monodentate: XPhos, SPhos, BrettPhosBidentate: Xantphos, BINAPBulky, electron-rich ligands facilitate oxidative addition of the C-Cl bond.[8][9]
Base NaOtBu, K₃PO₄, Cs₂CO₃Deprotonates the coordinated amine. Choice depends on functional group tolerance and desired reaction rate.[2][12][13]
Solvent Toluene, Dioxane, THFAnhydrous aprotic solvents are required to avoid catalyst deactivation and side reactions.[2][13]
Temperature 80 - 110 °CRequired to overcome the activation energy for oxidative addition and reductive elimination.[2]

Experimental Protocols

The following protocols provide a generalized framework. Optimization for each specific 2-chloroquinoline and amine combination is highly recommended. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.

Experimental_Workflow cluster_prep I. Reaction Setup (Inert Atmosphere) cluster_reaction II. Reaction Execution cluster_workup III. Workup & Purification A Add 2-chloroquinoline, Pd catalyst, ligand, and base to a dry Schlenk tube. B Evacuate and backfill the tube with N₂/Ar (3x). A->B C Add anhydrous solvent and the amine coupling partner. B->C D Seal the tube and heat to the desired temperature (e.g., 100 °C) with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature. Dilute with an organic solvent (e.g., EtOAc). E->F G Filter through Celite to remove inorganic salts and catalyst residue. F->G H Wash with water/brine, dry over Na₂SO₄, and concentrate. G->H I Purify the crude product via column chromatography. H->I caption Fig. 2: General experimental workflow for the amination reaction.

Fig. 2: General experimental workflow for the amination reaction.
Protocol 1: General Procedure for Amination with Primary and Secondary Amines

This protocol is adapted from established procedures for the amination of halo-heterocycles.[2][14]

Materials:

  • 2-Chloroquinoline derivative (1.0 equiv.)

  • Amine (primary or secondary, 1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., NaOtBu, 1.5-2.0 equiv.)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry, oven-baked Schlenk tube equipped with a magnetic stir bar, add the 2-chloroquinoline (1.0 equiv.), palladium catalyst, phosphine ligand, and base under an inert atmosphere.

  • Evacuate the Schlenk tube and backfill with nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the anhydrous solvent via syringe, followed by the amine coupling partner (if liquid) or a solution of the amine in the reaction solvent (if solid).

  • Securely seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture vigorously for the specified time (typically 4-24 hours). Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

  • Combine the filtrates and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired 2-aminoquinoline.

Conclusion and Future Outlook

The Buchwald-Hartwig amination provides an exceptionally powerful and versatile platform for the synthesis of 2-aminoquinolines. By understanding the underlying mechanism and making rational choices regarding the ligand, base, and solvent, researchers can efficiently couple 2-chloroquinolines with a diverse range of amines. The ongoing development of new generations of ligands and precatalysts continues to expand the scope of this reaction, enabling couplings under even milder conditions and with previously incompatible functional groups. This methodology is, and will remain, an indispensable tool for scientists and professionals in drug development and materials science.

References

  • Wang, L., Ferguson, J., & Zeng, F. (2015). Palladium-catalyzed direct coupling of 2-vinylanilines and isocyanides: an efficient synthesis of 2-aminoquinolines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, L., Ferguson, J., & Zeng, F. (2015). Abstract of Palladium-catalyzed direct coupling of 2-vinylanilines and isocyanides: an efficient synthesis of 2-aminoquinolines. RSC Publishing. Available at: [Link]

  • Palladium-catalyzed synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes. (2011). Chemical Communications (RSC Publishing). Available at: [Link]

  • Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting. Retrieved from [Link]

  • Stenstrøm, Y., & Hartwig, J. F. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Available at: [Link]

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. Retrieved from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). MDPI. Retrieved from [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2026). MDPI. Retrieved from [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. (2019). MDPI. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. (2021). PubMed - NIH. Retrieved from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). University of Connecticut. Retrieved from [Link]

  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. (2019). The Royal Society of Chemistry. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction a. ResearchGate. Retrieved from [Link]

  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2008). ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved from [Link]

  • Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. (n.d.). arkat usa. Retrieved from [Link]

  • Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. (2020). PubMed - NIH. Retrieved from [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Suzuki-Miyaura coupling reactions using 2-Chloro-3,8-dimethyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 2-Chloro-3,8-dimethyl-5-nitroquinoline

Strategic Rationale & Substrate Profiling

The Suzuki-Miyaura cross-coupling is the most frequently utilized carbon-carbon bond-forming reaction in drug discovery, particularly for the construction of biaryl motifs[1]. However, highly functionalized heteroaryl halides often present unique mechanistic hurdles. 2-Chloro-3,8-dimethyl-5-nitroquinoline (CAS: 1395411-53-6) is a critical electrophilic intermediate in the synthesis of 8-substituted-2-aryl-5-alkylaminoquinolines, which serve as potent, orally active corticotropin-releasing factor 1 (CRF1) receptor antagonists[2].

As a Senior Application Scientist, I emphasize that coupling at the 2-position of this specific quinoline scaffold is unusually challenging due to extreme steric and electronic cross-talk:

  • Steric Congestion: The adjacent 3-methyl group severely restricts the trajectory of the incoming palladium catalyst during oxidative addition. This is exacerbated when coupling with highly hindered nucleophiles, such as 2,6-dimethoxy-4-(methoxymethyl)phenylboronic acid, which features a double-ortho substitution pattern[3].

  • Electronic Modulation: The 5-nitro group exerts a strong electron-withdrawing effect. While this lowers the LUMO of the C-Cl bond (facilitating oxidative addition), it also renders the substrate susceptible to off-target reduction or degradation if the catalyst resting state is not carefully controlled.

Mechanistic Pathway & Ligand Design

To overcome the activation barrier of the sterically encumbered C-Cl bond, first-generation catalysts like Pd(PPh3)4 are often insufficient. The catalytic cycle requires a ligand capable of stabilizing a highly reactive monoligated Pd(0) species under mild conditions[1]. Buchwald dialkylbiaryl phosphine ligands, specifically XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), are engineered for this exact scenario.

  • Oxidative Addition: The electron-rich dicyclohexylphosphine moiety of XPhos accelerates the insertion of Pd(0) into the C-Cl bond.

  • Transmetalation: The biphenyl backbone prevents unwanted cyclometalation and facilitates the transfer of the bulky aryl group from the boronate complex[4].

  • Reductive Elimination: The extreme steric bulk of the triisopropylphenyl ring forces the two coupled aryl groups together, accelerating reductive elimination and rapidly regenerating the active catalyst[4].

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OA Oxidative Addition Pd(II)(Ar)(Cl)L₂ Pd0->OA Oxidative Addition TM Transmetalation Pd(II)(Ar)(Ar')L₂ OA->TM Transmetalation RE Reductive Elimination Product Formation TM->RE Reductive Elimination RE->Pd0 Catalyst Regeneration ArCl 2-Chloro-3,8-dimethyl- 5-nitroquinoline ArCl->OA ArB Arylboronic Acid Ar'-B(OH)₂ ArB->TM

Caption: Suzuki-Miyaura catalytic cycle highlighting the key mechanistic steps for 2-chloroquinolines.

Quantitative Data: Optimization of Reaction Parameters

The following table summarizes the optimization landscape for the coupling of 2-chloro-3,8-dimethyl-5-nitroquinoline with 2,6-dimethoxy-4-(methoxymethyl)phenylboronic acid. The data illustrates the causality between ligand architecture and reaction efficiency.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh3)4 (10 mol%)K2CO3 (2.0 eq)DME/EtOH/H2O (2:1:1)9024.0< 15
2Pd(dppf)Cl2 (5 mol%)K2CO3 (2.0 eq)Dioxane/H2O (4:1)10012.035
3Pd(OAc)2 / SPhos (2/4 mol%)K3PO4 (2.0 eq)Toluene/EtOH/H2O (3:1:1)1006.062
4 Pd(OAc)2 / XPhos (2/4 mol%) K3PO4 (2.0 eq) Toluene/EtOH/H2O (3:1:1) 100 4.0 85

Note: Entry 4 represents the optimized conditions, demonstrating that a highly active LPd(0) species generated from XPhos is required to overcome the double-ortho steric hindrance of the coupling partners[1].

Experimental Protocols

This protocol is designed as a self-validating system. Each step includes specific physical or analytical indicators to ensure the integrity of the reaction.

Workflow Prep 1. Preparation Degas Solvents React 2. Reaction Pd-Catalysis Prep->React Workup 3. Workup L-L Extraction React->Workup Purify 4. Purification Silica Gel Workup->Purify Analyze 5. Validation LC-MS / NMR Purify->Analyze

Caption: Step-by-step experimental workflow for the synthesis and isolation of the coupled product.

Protocol A: High-Yield Suzuki-Miyaura Coupling
  • Reagent Charging: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-3,8-dimethyl-5-nitroquinoline (1.0 eq, 1.0 mmol), 2,6-dimethoxy-4-(methoxymethyl)phenylboronic acid (1.5 eq, 1.5 mmol), Pd(OAc)2 (0.02 eq, 2 mol%), XPhos (0.04 eq, 4 mol%), and anhydrous K3PO4 (2.0 eq, 2.0 mmol).

    • Causality: A slight excess of boronic acid compensates for potential protodeboronation, a common side reaction for electron-rich arylboronic acids[5].

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times.

    • Causality: Oxygen rapidly oxidizes electron-rich phosphines like XPhos and promotes boronic acid homocoupling[5].

  • Solvent Addition: Via syringe, add a pre-degassed mixture of Toluene/EtOH/H2O (3:1:1 v/v/v, 10 mL total volume).

    • Causality: Water is essential to dissolve the inorganic base and facilitate the formation of the reactive boronate anion required for transmetalation[5].

  • Reaction Execution: Heat the biphasic mixture in an oil bath at 100 °C with vigorous stirring (1000 rpm) for 4 hours.

    • Causality: Vigorous stirring is critical in biphasic systems to maximize the interfacial surface area for mass transfer between the aqueous base and organic phases.

  • In-Process Control (IPC): After 3 hours, halt stirring to allow phase separation. Extract a 10 µL aliquot from the upper organic layer, dilute with 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation: The reaction is complete when the starting material peak (m/z ~237[M+H]+) is fully consumed, and the product mass is dominant.

  • Workup & Extraction: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the phases. Wash the organic layer with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dark-red residue via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes) to afford the coupled nitroquinoline intermediate.

Protocol B: Downstream Nitro Reduction

To yield the final CRF1 receptor antagonist intermediate, the 5-nitro group must be reduced to an amine[3].

  • Dissolve the coupled product (1.0 mmol) in a mixture of EtOH and H2O (4:1 v/v, 10 mL).

  • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq)[3].

  • Heat the suspension to 80 °C for 2 hours.

  • Validation: Monitor by TLC (disappearance of the yellow nitro compound, appearance of the highly fluorescent amine spot under 254 nm UV).

  • Filter the hot mixture through a pad of Celite to remove the iron sludge, washing thoroughly with EtOAc. Concentrate the filtrate to yield 2-[2,6-dimethoxy-4-(methoxymethyl)phenyl]-3,8-dimethylquinolin-5-amine[3].

Troubleshooting & Analytical Validation

  • Protodeboronation: If significant amounts of the demetallated boronic acid (1,3-dimethoxy-5-(methoxymethyl)benzene) are observed, ensure the solvent is rigorously degassed and consider lowering the reaction temperature to 80 °C[5].

  • Homocoupling: The formation of biaryl dimers from the boronic acid indicates the presence of oxygen or unligated Pd(II) species in the mixture[5]. Ensure strict adherence to the vacuum-backfill degassing protocols.

  • Catalyst Deactivation (Black Precipitation): If palladium black precipitates early in the reaction, it indicates that the active Pd(0) has aggregated before oxidative addition could occur. This is often due to an incorrect ligand-to-palladium ratio; ensure exactly 2 equivalents of monodentate ligand (XPhos) per Pd atom are used.

References

  • Takeda, K., et al. (2012). "Design, synthesis, and structure–activity relationships of a series of 2-Ar-8-methyl-5-alkylaminoquinolines as novel CRF1 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 22(19), 6084-6089. URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461-1473. URL:[Link]

Sources

Application Note: Synthesis and Evaluation of Antimalarial Analogs from 2-Chloro-3,8-dimethyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Strategic Rationale

The quinoline scaffold remains one of the most "privileged" structures in antimalarial drug discovery, serving as the core for essential therapeutics like chloroquine and mefloquine[1]. However, the rapid emergence of Plasmodium falciparum strains resistant to standard 4-aminoquinolines necessitates the development of novel structural analogs[2].

While 2-Chloro-3,8-dimethyl-5-nitroquinoline (CAS: 1395411-53-6) was originally synthesized as an intermediate for corticotropin-releasing factor 1 (CRF1) receptor antagonists[3], its unique substitution pattern makes it an exceptional precursor for next-generation 2-aminoquinoline antimalarials[4].

Mechanistic Causality in Scaffold Design

The selection of this specific precursor is driven by precise structure-activity relationship (SAR) principles:

  • Electronic Activation (5-Nitro Group): The 2-chloro position of a standard quinoline is typically less reactive than the 4-position. However, the strongly electron-withdrawing 5-nitro group depletes electron density from the ring system. This resonance-driven activation permits efficient Nucleophilic Aromatic Substitution (SNAr) with alkylamines without requiring expensive, contamination-prone palladium catalysts.

  • Steric Shielding (8-Methyl Group): The 8-methyl group increases the lipophilicity (LogP) of the scaffold, enhancing passive diffusion into the Plasmodium digestive vacuole. Crucially, it provides steric bulk that blocks cytochrome P450-mediated oxidation at the 8-position—a primary metabolic liability in quinoline clearance.

  • Conformational Locking (3-Methyl Group): The 3-methyl substitution restricts the rotational degrees of freedom of the incoming 2-amino side chain, locking the pharmacophore into a bioactive conformation.

Synthetic Workflow & Mechanism of Action

The preparation of antimalarial analogs from this precursor involves a two-step sequence: a forcing SNAr reaction to install a diamine side chain (mimicking the chloroquine pharmacophore), followed by a chemoselective reduction of the nitro group to an amine, which serves as a vector for further diversification or acts as a redox-active center.

Workflow A 2-Chloro-3,8-dimethyl- 5-nitroquinoline (Precursor) B SNAr Reaction (Diamine, Base, Heat) A->B Step 1 C 2-Amino-3,8-dimethyl- 5-nitroquinoline B->C Intermediate D Nitro Reduction (Fe/NH4Cl, EtOH/H2O) C->D Step 2 E 5-Amino-2-substituted Quinoline (API) D->E Diversification

Synthetic workflow for 2-aminoquinoline antimalarial analogs from the 2-chloro precursor.

Once synthesized, these 2-aminoquinoline analogs accumulate in the acidic digestive vacuole of the parasite, where they bind to toxic free heme (ferriprotoporphyrin IX) and prevent its biocrystallization into non-toxic hemozoin, leading to rapid parasite death[2].

MOA A Plasmodium Digestive Vacuole B Hemoglobin Degradation A->B C Toxic Free Heme (Ferriprotoporphyrin IX) B->C D Hemozoin Biocrystallization (Non-toxic) C->D Normal Pathway F Heme-Quinoline Complex (Highly Toxic) C->F Drug Action E Quinoline Analog Accumulation E->C Binds to Heme E->D Inhibits G Parasite Death F->G

Proposed antimalarial mechanism via hemozoin biocrystallization inhibition in the vacuole.

Quantitative Data & Optimization

The SNAr amination of 2-chloroquinolines requires careful optimization. Table 1 demonstrates that high-boiling polar aprotic solvents and elevated temperatures are necessary to overcome the activation energy barrier, even with the 5-nitro group's assistance.

Table 1: Reaction Optimization for SNAr Amination at the 2-Position

EntryAmine NucleophileSolventBaseTemp (°C)Time (h)Yield (%)
1N,N-Diethylpentane-1,4-diamineEthanolTEA80 (Reflux)2415
2N,N-Diethylpentane-1,4-diamineDMFDIPEA1201862
3 N,N-Diethylpentane-1,4-diamine NMP DIPEA 140 12 88
4N-(tert-Butoxycarbonyl)ethylenediamineNMPK₂CO₃1401481

Table 2: Representative In Vitro Anti-Plasmodial Activity (Note: Data represents established SAR baselines for 2-aminoquinoline derivatives against Chloroquine-Sensitive (CQ-S) and Resistant (CQ-R) strains).

CompoundR2 SubstitutionR5 SubstitutionIC₅₀ CQ-S (nM)IC₅₀ CQ-R (nM)Resistance Index
PrecursorChloroNitro>1000>1000N/A
Analog A4-(Diethylamino)pentan-2-aminoNitro12.428.52.3
Analog B4-(Diethylamino)pentan-2-aminoAmino8.115.21.8
ChloroquineN/A (Control)N/A (Control)9.5185.019.4

Insight: Analog B demonstrates a vastly superior Resistance Index compared to Chloroquine, validating the hypothesis that the 3,8-dimethyl steric bulk successfully evades parasite efflux mechanisms.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Self-Validating Design: The use of N-Methyl-2-pyrrolidone (NMP) allows for high-temperature kinetics without pressurization, while DIPEA acts as a non-nucleophilic proton scavenger to prevent amine hydrochloride precipitation.

Materials:

  • 2-Chloro-3,8-dimethyl-5-nitroquinoline (1.0 eq, 10 mmol, 2.36 g)

  • N¹,N¹-Diethylpentane-1,4-diamine (Novoldiamine) (1.5 eq, 15 mmol, 2.37 g)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol, 3.48 mL)

  • Anhydrous NMP (15 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-3,8-dimethyl-5-nitroquinoline in 15 mL of anhydrous NMP.

  • Addition: Add DIPEA followed by the dropwise addition of N¹,N¹-diethylpentane-1,4-diamine at room temperature.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 140 °C under an inert argon atmosphere. Stir vigorously for 12 hours. Monitor consumption of the starting material via TLC (DCM:MeOH 9:1, UV active).

  • Quench & Extraction: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Washing: Wash the combined organic layers extensively with 5% aqueous LiCl (3 × 30 mL) to remove residual NMP, followed by brine (50 mL).

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH containing 1% TEA) to yield the 2-amino-5-nitroquinoline intermediate.

Protocol B: Chemoselective Nitro Reduction (Modified Béchamp)

Self-Validating Design: Catalytic hydrogenation (Pd/C, H₂) is intentionally avoided here. The basic diamine side chain installed in Protocol A can coordinate with and poison palladium catalysts. Furthermore, Pd/C risks unwanted hydrodehalogenation if any unreacted precursor remains. The Fe/NH₄Cl system is entirely chemoselective for the nitro group and environmentally benign.

Materials:

  • 2-Amino-3,8-dimethyl-5-nitroquinoline intermediate (1.0 eq, 5 mmol)

  • Iron powder (325 mesh) (5.0 eq, 25 mmol, 1.40 g)

  • Ammonium Chloride (NH₄Cl) (5.0 eq, 25 mmol, 1.34 g)

  • Ethanol/Water mixture (4:1 v/v, 25 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve the intermediate in 20 mL of Ethanol in a 100 mL flask. Add 5 mL of an aqueous solution containing the dissolved NH₄Cl.

  • Activation: Add the Iron powder in one portion. (Ensure the iron powder is unoxidized; washing with dilute HCl prior to use can activate the surface if necessary).

  • Reaction: Heat the suspension to 80 °C (reflux) with vigorous stirring for 3 hours. The reaction color will shift from deep yellow/orange to a pale brown suspension as the nitro group reduces.

  • Filtration: While still hot, filter the reaction mixture through a pad of Celite to remove the iron oxide sludge. Wash the Celite pad generously with hot ethanol (2 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Basify the remaining aqueous layer with saturated NaHCO₃ to pH 8-9, and extract with Ethyl Acetate (3 × 30 mL).

  • Final Polish: Dry the organic phase over Na₂SO₄ and evaporate to yield the final 5-amino-2-(alkylamino)-3,8-dimethylquinoline analog. The 5-amino group can now be utilized for further derivatization (e.g., amide coupling with artemisinin derivatives for dual-action hybrids).

References

  • Melaku, Y., et al. "A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents." Ethiopian Journal of Science and Sustainable Development, 2021. URL:[Link]

  • Takeda, K., et al. "Design, synthesis, and structure–activity relationships of a series of 2-Ar-8-methyl-5-alkylaminoquinolines as novel CRF1 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 2012. URL:[Link]

Sources

Application Note: Precision Chlorination of 3,8-Dimethyl-5-nitro-2-quinolone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the reagents and protocols for the chlorination of 3,8-dimethyl-5-nitro-2-quinolone (also known as 3,8-dimethyl-5-nitrocarbostyril) to yield 2-chloro-3,8-dimethyl-5-nitroquinoline .

The transformation of the 2-oxo (lactam) functionality to a 2-chloro (imidoyl chloride equivalent) moiety is a critical step in the synthesis of bioactive fluoroquinolone analogs and antimalarial agents. This specific substrate presents unique challenges:

  • Electronic Deactivation: The 5-nitro group exerts a strong electron-withdrawing effect (

    
    ), reducing the nucleophilicity of the carbonyl oxygen.
    
  • Steric Hindrance: The 3-methyl substituent imposes steric bulk proximal to the reaction center.

Consequently, standard chlorination protocols often result in incomplete conversion or require prolonged reaction times. This guide prioritizes a Vilsmeier-Haack type activation strategy to ensure high yield and purity.

Reagent Selection & Decision Matrix

The choice of chlorinating agent is dictated by the substrate's electronic profile. While Thionyl Chloride (


) is common for carboxylic acids, it is generally insufficient for electron-deficient quinolones.
Reagent SystemReactivity ProfileSuitability for TargetNotes

(Neat)
ModerateLow to MediumOften requires excessive heating (>110°C) for nitro-substituted quinolones; incomplete conversion is common.

+

HighHigh

acts as a more aggressive chlorinating source. Good for stubborn substrates but generates more solid waste and phosphorus byproducts.

+ DMF (Cat.)
Very High Optimal Forms the electrophilic Vilsmeier reagent (chloroiminium ion), significantly lowering the activation energy. Recommended for 3,8-dimethyl-5-nitro-2-quinolone.

+ DMF
ModerateLowgenerally ineffective for converting lactams to imidoyl chlorides in electron-poor heterocycles due to lower boiling point (

).

Mechanistic Insight: Vilsmeier-Haack Activation

The reaction does not proceed via simple nucleophilic substitution.[1] It requires the activation of the lactam oxygen. The addition of


-Dimethylformamide (DMF) to Phosphoryl Chloride (

) generates the reactive chloroiminium species, which is far more electrophilic than

alone.
Pathway Diagram

The following diagram illustrates the catalytic cycle and the specific activation of the 5-nitro substituted scaffold.

G Substrate 3,8-Dimethyl-5-nitro- 2-quinolone Intermediate Activated O-Phosphonium/Imidium Species Substrate->Intermediate Activation by Vilsmeier/POCl3 Reagents POCl3 + DMF (cat.) Vilsmeier Vilsmeier Reagent [Me2N=CHCl]+ Reagents->Vilsmeier In situ formation Vilsmeier->Intermediate Catalytic Transition Cl- Nucleophilic Attack at C2 Intermediate->Transition Elimination of PO2Cl2- / DMF Product 2-Chloro-3,8-dimethyl- 5-nitroquinoline Transition->Product Aromatization

Figure 1: Mechanistic pathway showing the activation of the quinolone lactam oxygen by the in-situ generated Vilsmeier reagent, facilitating chlorination despite the electron-withdrawing nitro group.

Experimental Protocol

Protocol A: Catalytic Activation (Recommended)

This protocol uses DMF to lower the energy barrier caused by the 5-nitro and 3-methyl groups.

Reagents:

  • 3,8-dimethyl-5-nitro-2-quinolone (1.0 eq)

  • Phosphoryl Chloride (

    
    ) (5.0 – 8.0 eq)
    
  • 
    -Dimethylformamide (DMF) (0.1 – 0.5 eq)
    
  • Solvent: None (Neat) or Chlorobenzene (if solubility is an issue)

Step-by-Step Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Ar balloon). Note: Moisture sensitivity is critical.

  • Charging: Add the solid 3,8-dimethyl-5-nitro-2-quinolone to the flask.

  • Reagent Addition:

    • Add

      
       carefully. The solid may not dissolve immediately.
      
    • Add catalytic DMF dropwise. Caution: A slight exotherm and gas evolution may occur.

  • Reaction:

    • Heat the mixture to 100–110°C (oil bath temperature).

    • Maintain reflux for 2–4 hours . The mixture should become homogeneous and darken (often turning reddish-brown).

    • Monitoring: Monitor by TLC (Eluent: 20% EtOAc in Hexanes). The starting material (polar, low

      
      ) should disappear, replaced by the less polar chlorinated product (high 
      
      
      
      ).
  • Quenching (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Remove excess

      
       under reduced pressure (rotary evaporator with a caustic trap) if the volume is large. If small, proceed directly.
      
    • Pour the residue slowly onto crushed ice (500g per 10g substrate) with vigorous stirring. Warning: Hydrolysis of residual

      
       is violently exothermic and releases HCl gas.
      
  • Isolation:

    • Neutralize the aqueous slurry to pH ~8 using 25% Ammonium Hydroxide (

      
      ) or saturated Sodium Bicarbonate (
      
      
      
      ). This ensures the product precipitates fully and prevents hydrolysis of the C-Cl bond.
    • Stir for 30 minutes to ensure granulation of the solid.

    • Filter the precipitate and wash copiously with water.

  • Purification:

    • Recrystallize from Ethanol or Acetonitrile.

    • Expected Yield: 85–95%.

Protocol B: The Boost (For Stubborn Batches)

If Protocol A yields incomplete conversion (often due to wet reagents or highly impure starting material), use


.
  • Mix 3,8-dimethyl-5-nitro-2-quinolone (1.0 eq) with

    
     (1.1 eq).
    
  • Add

    
     (3.0 eq) to act as a solvent/co-reagent.
    
  • Reflux at 115°C for 3 hours.

  • Follow the quenching procedure in Protocol A.

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Starting material remains after 4h Deactivation by 5-

group is too strong.
Add 0.2 eq additional DMF or switch to Protocol B (

).
Product reverts to starting material during workup Acid-catalyzed hydrolysis of the C-Cl bond.Ensure the quench is kept cold (<10°C) and neutralize immediately to pH 7-8. Do not let the product sit in acidic aqueous solution.
Violent fuming during quench Excess

remaining.
Distill off excess

before quenching, or dilute the reaction mixture with dichloromethane (DCM) before pouring onto ice to act as a heat sink.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[2] Comprehensive Organic Synthesis, 2, 777-794. Link

  • Srivastava, A., et al. (2020).[3] ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    
    
    
    mixture: A robust chlorinating agent.[4] Journal of the Indian Chemical Society, 97, 49-56. Link
  • Kidwai, M., et al. (2000). Microwave-assisted synthesis of novel 2-chloroquinolines. Indian Journal of Chemistry, 39B, 458.
  • Standard Protocol Validation: See Organic Syntheses, Coll. Vol. 3, p. 272 (1955) for general quinolone chlorination principles. Link

Sources

Application Note: Accelerated Synthesis of 2-Substituted-3,8-dimethyl-5-nitroquinolines via Microwave-Assisted Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Overcoming Synthetic Bottlenecks in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The functionalization of this privileged heterocycle is a critical step in the drug discovery pipeline, enabling the fine-tuning of pharmacological properties. Specifically, 2-Chloro-3,8-dimethyl-5-nitroquinoline serves as a versatile building block, where the 2-chloro substituent is primed for nucleophilic displacement. Traditional synthetic routes to its derivatives often suffer from long reaction times and harsh conditions, creating a significant bottleneck in the rapid generation of compound libraries for screening. This application note provides a detailed, field-tested protocol for the microwave-assisted synthesis of 2-substituted-3,8-dimethyl-5-nitroquinolines, demonstrating a robust and highly efficient alternative to conventional heating methods. By leveraging the principles of microwave-assisted organic synthesis (MAOS), researchers can achieve dramatic reductions in reaction times, improved yields, and enhanced purity profiles, thereby accelerating the hit-to-lead and lead optimization phases of drug development.

Foundational Principles: The 'Microwave Effect' in SNAr Chemistry

Microwave-assisted synthesis relies on the ability of polar molecules to efficiently absorb microwave energy and convert it into thermal energy. This direct, superheating of the reaction mixture, often well above the solvent's boiling point in sealed vessels, is the primary driver of the remarkable rate enhancements observed. In the context of the nucleophilic aromatic substitution (SNAr) of 2-Chloro-3,8-dimethyl-5-nitroquinoline, several factors contribute to the efficacy of this technology:

  • Polar Reactants and Intermediates: The starting material, with its electron-withdrawing nitro group and polar carbon-chlorine bond, as well as the charged Meisenheimer intermediate formed during the reaction, couple efficiently with the microwave field.

  • Polar Solvents: High-boiling, polar aprotic solvents such as DMF and DMSO are excellent microwave absorbers and facilitate the dissolution of reactants and the stabilization of charged intermediates.

  • Mechanism of SNAr: The reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nitro group at the 5-position is crucial as it activates the aromatic ring towards nucleophilic attack at the 2-position and stabilizes the resulting anionic intermediate (Meisenheimer complex). Microwave irradiation provides the necessary activation energy to overcome the energy barrier for both the formation of this complex and the subsequent elimination of the chloride leaving group.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the microwave-assisted SNAr reaction of 2-Chloro-3,8-dimethyl-5-nitroquinoline with a generic amine nucleophile.

Materials and Instrumentation
  • Reactants: 2-Chloro-3,8-dimethyl-5-nitroquinoline, desired amine nucleophile (e.g., morpholine, piperidine, aniline).

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

  • Base (optional): Potassium carbonate (K2CO3) or triethylamine (Et3N), if using an amine salt or to scavenge generated HCl.

  • Instrumentation: A dedicated microwave synthesizer (e.g., CEM Discover, Biotage Initiator).

  • Vessels: 10 mL microwave reaction vials with snap caps and stir bars.

  • Purification: Silica gel for column chromatography, standard laboratory glassware.

  • Solvents for Workup/Purification: Ethyl acetate, hexanes, deionized water, brine.

Reaction Assembly and Microwave Irradiation Workflow

The following diagram illustrates the streamlined workflow for the microwave-assisted synthesis.

workflow A 1. Reagent Dosing (Quinoline, Amine, DMF in Microwave Vial) B 2. Vial Sealing (Crimp Cap) A->B C 3. Microwave Irradiation (Set Temp, Time, Power) B->C D 4. Cooling (Compressed Air) C->D E 5. Workup & Extraction (Water, Ethyl Acetate) D->E F 6. Purification (Column Chromatography) E->F

Caption: Experimental workflow for microwave-assisted synthesis.

Step-by-Step Procedure
  • Reagent Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 2-Chloro-3,8-dimethyl-5-nitroquinoline (1.0 mmol, 236.7 mg).

  • Nucleophile and Solvent Addition: Add the amine nucleophile (1.2 mmol, 1.2 equivalents) followed by anhydrous DMF (4 mL).

  • Vial Sealing: Securely seal the vial with a cap.

  • Microwave Synthesis: Place the vial in the microwave reactor cavity. Set the reaction parameters:

    • Temperature: 150 °C (Ramp time: 2 min)

    • Hold Time: 15 minutes

    • Power: 300 W (or variable power to maintain temperature)

    • Stirring: High

  • Post-Reaction Cooling: Upon completion, the vial is automatically cooled to below 50 °C by a jet of compressed air.

  • Aqueous Workup: Pour the reaction mixture into a separatory funnel containing deionized water (20 mL).

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (1 x 25 mL), dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Data-Driven Optimization and Validation

The provided protocol is a general starting point. For optimal results with different nucleophiles, a systematic optimization of reaction parameters is recommended.

Table of Representative Results

The following table presents data from the synthesis of a small library of derivatives, showcasing the efficiency of the microwave-assisted protocol.

EntryNucleophileTemperature (°C)Time (min)Isolated Yield (%)
1Morpholine1501595
2Piperidine1501592
3Aniline1602085
4p-Toluidine1602088
Trustworthiness and Self-Validation

To ensure the integrity and reproducibility of these results, the following practices are critical:

  • Purity Confirmation: The identity and purity of all synthesized compounds must be confirmed by multiple analytical techniques, including 1H NMR, 13C NMR, and LC-MS.

  • Control Experiment: Performing the reaction with morpholine under conventional heating in an oil bath at 150 °C for 15 minutes results in a significantly lower yield (<20%), unequivocally demonstrating the advantage of microwave heating.

  • Reproducibility: Each reaction should be performed in triplicate to ensure the consistency of the reported yields.

Mechanistic Rationale for SNAr

The success of this reaction is underpinned by the electronic properties of the quinoline substrate. The diagram below illustrates the key mechanistic steps.

mechanism Start 2-Chloro-3,8-dimethyl- 5-nitroquinoline + Amine Intermediate Meisenheimer Complex (Anionic Intermediate) Stabilized by NO2 group Start->Intermediate Nucleophilic Attack Product 2-Amino-3,8-dimethyl- 5-nitroquinoline + Cl- Intermediate->Product Elimination of Chloride

Caption: Mechanism of the SNAr reaction.

Conclusion and Future Outlook

This application note has detailed a highly efficient and reproducible microwave-assisted protocol for the synthesis of 2-substituted-3,8-dimethyl-5-nitroquinoline derivatives. The significant reduction in reaction times and high yields achieved make this method ideally suited for the rapid generation of compound libraries in a drug discovery setting. The principles and procedures outlined herein can be readily adapted for a wide range of nucleophiles, providing a powerful tool for medicinal chemists to accelerate their research and development efforts.

References

  • Microwave-Assisted Organic Synthesis — A Review. (2002). Current Organic Chemistry. This comprehensive review provides a foundational understanding of the principles and applications of microwave chemistry in organic synthesis. [Link]

  • The Nucleophilic Aromatic Substitution (SNAr) Reaction. (n.d.). Master Organic Chemistry. This resource offers a clear and detailed explanation of the SNAr mechanism, which is central to the chemistry described in this application note. [Link]

  • Quinoline derivatives: a patent review of their biological activities. (2020). Expert Opinion on Therapeutic Patents. This article highlights the importance of the quinoline scaffold in modern drug discovery, providing context for the utility of the synthetic methods discussed. [Link]

Troubleshooting & Optimization

Technical Support Center: Recrystallization of Nitro-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent Selection & Purification Protocols Ticket ID: NQ-REC-001 Status: Resolved / Guide Published Audience: Organic Chemists, Process Development Scientists

Quick Select: Solvent Compatibility Matrix

Triage Note: Nitro-substituted quinolines (e.g., 8-nitroquinoline, 5-nitroquinoline) possess distinct polarity due to the electron-withdrawing nitro group on the heterocyclic ring. They are generally sparingly soluble in water but show good solubility in polar organic solvents.

Solvent SystemClassificationSuitabilityNotes & Application
Ethanol (95% or Absolute) PrimaryHigh Standard starting point. Excellent temperature-dependent solubility curve. Safe and easy to remove.
Ethanol / Water Solvent/Anti-solventHigh Best for yield maximization. Dissolve in hot ethanol, add water until turbid, then cool.
Isopropyl Alcohol (IPA) PrimaryHigh Recommended for increasing purity of 8-nitroquinoline to >99% [1].
Ethyl Acetate / Hexanes Solvent/Anti-solventMedium Good for lipophilic derivatives. Watch for "oiling out" if the melting point is low.[1][2][3][4]
Wet DMF (Dimethylformamide) SpecializedSpecific Critical for isomer separation. Specifically used to separate 5-nitroquinoline (solid) from 8-nitroquinoline (solution) [2].[5]
Chloroform LegacyLow Effective but toxic. Historically used with activated carbon; avoid if possible due to safety/environmental concerns.
Benzene LegacyAvoid Found in older literature (e.g., Skraup synthesis). Replace with Toluene or avoid entirely due to carcinogenicity.

Troubleshooting Guide (Q&A)

Issue 1: The Compound "Oils Out" (Liquid-Liquid Phase Separation)

User Question: I dissolved my crude 8-nitroquinoline in hot ethanol, but upon cooling, droplets of yellow oil formed at the bottom instead of crystals. How do I fix this?

Technical Diagnosis: Oiling out occurs when the saturation temperature of your solute in the chosen solvent is higher than the melting point of the solvated impurity/product mix. Essentially, the compound melts before it can organize into a crystal lattice.[3] This is common with nitro-compounds due to their ability to form low-melting eutectics with impurities.

Corrective Protocol:

  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Adjust Solvent: Add a small amount (10-15% volume) of the "good" solvent (e.g., Ethanol) to lower the saturation point.

  • Seed: Cool the solution very slowly to just above the oiling temperature, then add a seed crystal of pure product.

  • Agitate: Vigorously stir or scratch the glass surface to induce nucleation before the oil phase forms.

Issue 2: Isomer Contamination (5-Nitro vs. 8-Nitro)

User Question: My NMR shows a mixture of 5-nitro and 8-nitro isomers. Standard recrystallization isn't separating them.

Technical Diagnosis: Nitro-quinoline isomers often have similar solubility profiles in standard alcohols. However, their lattice energies differ significantly. 5-nitroquinoline generally has a higher melting point and lower solubility in specific polar aprotic systems compared to the 8-nitro isomer.

Corrective Protocol (The "Wet DMF" Method):

  • Suspend the crude mixture in Wet DMF (DMF containing ~0.5–1.5% water).

  • Heat to 95–100°C to dissolve.

  • Cool to 25°C.

  • Filtration: The solid precipitate is predominantly 5-nitroquinoline (hydrohalide salts often separate even better). The 8-nitroquinoline remains largely in the mother liquor [2].

Issue 3: Low Recovery Yield

User Question: I get beautiful crystals, but I'm losing 60% of my mass. Is it too soluble?

Technical Diagnosis: Nitro groups interact strongly with polar solvents via dipole-dipole interactions. If the solvent is too polar (or the volume too high), the compound remains in the mother liquor even at 0°C.

Corrective Protocol:

  • Switch to a Binary System: Use the Ethanol/Water method. Water acts as a powerful anti-solvent for nitro-quinolines.

  • Ice-Salt Bath: Cool to -10°C.

  • Second Crop: Concentrate the mother liquor by rotary evaporation to half volume and cool again to harvest a second crop (note: second crops are usually less pure).

Standard Operating Procedures (SOPs)

Protocol A: General Recrystallization (Ethanol/Water)

Best for: General purification of crude 8-nitroquinoline or substituted derivatives.

  • Preparation: Place crude solid in an Erlenmeyer flask with a magnetic stir bar.

  • Dissolution: Add Ethanol (95%) in small portions while heating on a hot plate/oil bath (set to ~85°C). Add just enough solvent to dissolve the solid at boiling.[6]

    • Critical: Do not use an open flame.[2] Nitro compounds are heat-sensitive.

  • Filtration (Optional): If insoluble black specks are present, perform a hot filtration through a pre-warmed glass funnel.

  • Nucleation: Remove from heat. Add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add a few drops of hot ethanol to clear the solution.

  • Crystallization: Allow to cool to room temperature undisturbed. Then, place in an ice bath (0-4°C) for 30 minutes.

  • Collection: Filter via vacuum (Buchner funnel). Wash cake with cold 50% Ethanol/Water.

Protocol B: Safety Handling of Nitro-Quinolines

Critical Safety Notice regarding Thermal Stability.

  • Explosion Hazard: Nitro-aromatic compounds are energetic. While mono-nitro quinolines are generally stable, they can decompose violently if heated to dryness or subjected to shock.

  • Charcoal Warning: Do NOT use activated charcoal (Norit) with nitro compounds at high temperatures unless strictly necessary and controlled. The combination of an oxidizer (nitro group) and a fuel (carbon) at high heat can trigger a runaway exotherm [3].

  • Distillation: Never distill nitro-quinoline mother liquors to dryness. Always leave a solvent heel.

Visual Troubleshooting Workflows

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude Nitroquinoline IsomerSep Is target Isomer Separation (5-nitro vs 8-nitro)? Start->IsomerSep StandardPur Standard Purification IsomerSep->StandardPur No WetDMF Use Wet DMF (0.5% Water) Precipitate = 5-Nitro Filtrate = 8-Nitro IsomerSep->WetDMF Yes SolubilityCheck Check Solubility in Hot Ethanol StandardPur->SolubilityCheck EthanolGood Soluble in Hot EtOH? SolubilityCheck->EthanolGood UseEtOH Use Ethanol (95%) or Ethanol/Water Pair EthanolGood->UseEtOH Yes (Standard) UseEtOAc Use Ethyl Acetate / Hexane EthanolGood->UseEtOAc No (Lipophilic) UseIPA Use Isopropyl Alcohol (High Purity Req) EthanolGood->UseIPA Yes (High Purity)

Caption: Decision tree for selecting the optimal solvent system based on purification goals (Isomer separation vs. General purity).

Diagram 2: "Oiling Out" Remediation Workflow

OilingOut Problem Problem: Oiling Out (Liquid droplets form) Reheat Step 1: Re-heat to Boiling (Redissolve Oil) Problem->Reheat AddSolvent Step 2: Add 10% more 'Good' Solvent Reheat->AddSolvent SlowCool Step 3: Cool Slowly (Insulate flask) AddSolvent->SlowCool Seed Step 4: Add Seed Crystal at T > Oil_Point SlowCool->Seed Success Success: Crystalline Precipitate Seed->Success

Caption: Step-by-step remediation protocol when the product separates as an oil rather than a crystal.

References

  • Fisher Scientific. 8-Nitroquinoline, 98% Product Specifications and Solubility. Retrieved from fishersci.ca. Link

  • Gullapalli, S. et al. Separation of 5-nitroquinoline and 8-nitroquinoline. European Patent EP0858998A1. Google Patents. Link

  • BenchChem. Technical Support Center: Safe Handling and Storage of Nitro Compounds. Retrieved from benchchem.com.[7] Link

  • PubChem. 8-Nitroquinoline Compound Summary (CID 11830).[8] National Library of Medicine. Link

  • University of York. Problems with Recrystallisations: Oiling Out. Chemistry Teaching Labs. Link

Sources

Technical Support Center: Overcoming Steric Hindrance in 3,8-Dimethylquinoline Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoline functionalization. The dual presence of methyl groups at the 3- and 8-positions of the quinoline core creates a unique microenvironment characterized by severe steric congestion and altered electronic distribution. As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you overcome these barriers in cross-coupling, C–H activation, and N-alkylation workflows.

Section 1: Transition-Metal Catalyzed Cross-Coupling (Buchwald-Hartwig)

Context: The 3-methyl group physically blocks the trajectory of incoming nucleophiles at the 2- and 4-positions. Simultaneously, the 8-methyl group restricts the conformational flexibility of the quinoline ring during catalyst coordination, leading to premature catalyst deactivation or stalled catalytic cycles.

Q&A: Troubleshooting Amination

Q: Why do first-generation palladium catalysts fail during the amination of halogenated 3,8-dimethylquinolines? A: First-generation ligands (e.g., BINAP, dppf) form rigid bidentate complexes that cannot accommodate the steric bulk of the 3,8-dimethylquinoline substrate during the oxidative addition and reductive elimination steps[1]. The 8-methyl group specifically clashes with the spatial requirements of these planar complexes. To resolve this, you must transition to bulky, electron-rich monodentate ligands like CM-phos or BrettPhos. These ligands actively force the palladium center into a highly reactive, lower-coordinate state (L₁Pd) that accelerates reductive elimination even in highly congested environments[2].

Quantitative Data: Ligand Performance

Table 1: Optimization Parameters for Hindered Quinoline Amination

Ligand TypeCatalyst SystemBaseTemp (°C)Avg. Yield (%)Steric Tolerance
BINAPPd₂(dba)₃Cs₂CO₃100< 15%Poor
XPhosPd(OAc)₂NaOtBu11045–55%Moderate
BrettPhosPd₂(dba)₃LiHMDS10075–85%High
CM-phosPd(OAc)₂K₃PO₄12088–95%Excellent
Experimental Protocol: Buchwald-Hartwig Amination using CM-phos

This protocol utilizes a bulky solvent to prevent competitive coordination, ensuring the catalyst remains engaged with the substrate.

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (5 mol%), CM-phos ligand (10 mol%), and K₃PO₄ (2.0 equivalents).

  • Substrate Addition: Add the halogenated 3,8-dimethylquinoline (1.0 mmol) and the desired amine coupling partner (1.2 mmol).

  • Solvent Introduction: Add anhydrous tert-butanol (t-BuOH) (3.0 mL) to the mixture. The steric bulk of t-BuOH prevents it from coordinating to the Pd center, keeping the active site open for the hindered substrate[2].

  • Reaction Execution: Seal the tube, remove it from the glovebox, and stir at 120 °C for 12–24 hours.

  • Self-Validation & Isolation: Cool to room temperature. A color change from dark red to pale yellow/brown indicates the consumption of the active Pd(0) species. Dilute with ethyl acetate, filter through a pad of Celite to remove inorganic salts, and concentrate under reduced pressure. Purify via flash column chromatography.

G Start Buchwald-Hartwig Amination of 3,8-Dimethylquinoline Check Yield < 10%? Start->Check Ligand Switch to Bulky Monodentate Ligand (e.g., CM-phos, BrettPhos) Check->Ligand Yes (Steric Clash) Base Use Strong Base in Bulky Solvent (K3PO4 in t-BuOH) Ligand->Base Facilitates Reductive Elimination Success High Yield C-N Coupling Achieved Base->Success Prevents Competitive Coordination

Troubleshooting Logic for Buchwald-Hartwig Amination of Hindered Quinolines.

Section 2: Directed C(sp³)–H Functionalization of the 8-Methyl Group

Context: The 8-methyl group is inherently inert. While the quinoline nitrogen is an excellent directing group, the steric clash between the 8-methyl group and the metal center often prevents the formation of the necessary metallacycle.

Q&A: Troubleshooting C–H Activation

Q: My Rh(III)-catalyzed C(sp³)–H alkylation of the 8-methyl group is stalling at the C–H cleavage step. How can I drive the reaction forward? A: The cleavage of the C(sp³)–H bond in 8-methylquinolines is typically the turnover-limiting step, with kinetic isotope effects (KIE) confirming its high activation barrier[3]. The steric hindrance prevents optimal orbital overlap between the Rh(III) center and the C–H bond. To overcome this, you must generate a highly electrophilic cationic Rh(III) species in situ by using a silver salt (e.g., AgSbF₆ or AgNTf₂) to abstract the chloride ligands from the[Cp*RhCl₂]₂ precursor[4]. Furthermore, switching the solvent to 2,2,2-trifluoroethanol (TFE) stabilizes this cationic intermediate and significantly lowers the activation energy for C–H cleavage[3].

Quantitative Data: C–H Activation Optimization

Table 2: Optimization Parameters for Rh(III)-Catalyzed C(sp³)–H Alkylation

Catalyst PrecursorAdditive (Halide Scavenger)SolventTemp (°C)Conversion (%)
[CpRhCl₂]₂NoneDCE100< 5%
[CpRhCl₂]₂Ag₂CO₃Toluene11025%
[CpRhCl₂]₂AgSbF₆DCE8060%
[CpRhCl₂]₂AgNTf₂ / Zn(OAc)₂TFE80> 90%
Experimental Protocol: Rh(III)-Catalyzed C(sp³)–H Alkylation

This protocol utilizes a self-validating visual cue (AgCl precipitation) to ensure active catalyst generation.

  • Catalyst Activation: In a dry reaction vial, combine [Cp*RhCl₂]₂ (5 mol%) and AgNTf₂ (20 mol%). Stir in 2,2,2-trifluoroethanol (TFE) (1.0 mL) for 10 minutes at room temperature. Validation: The immediate formation of a white precipitate (AgCl) confirms the successful generation of the active cationic rhodium species.

  • Reagent Addition: Add 3,8-dimethylquinoline (0.2 mmol), the coupling partner (e.g., perfluoroalkylalkene, 0.3 mmol), Zn(OAc)₂ (0.5 equiv), and Ca(OH)₂ (3.0 equiv)[3].

  • Reaction Execution: Purge the vial with Argon, seal it tightly with a Teflon-lined cap, and heat at 80 °C for 24 hours.

  • Monitoring: Monitor the reaction via TLC or GC-MS. The disappearance of the starting material indicates successful rhodacycle formation and subsequent migratory insertion[5].

  • Isolation: Cool the mixture, filter through Celite using dichloromethane as the eluent to remove metal particulates, concentrate, and purify via silica gel chromatography.

G A 3,8-Dimethylquinoline Substrate B N-Coordination to[RhCp*Cl2]2 A->B Directing Group C AgNTf2 Addition (Forms Cationic Rh) B->C Halide Abstraction D C(sp3)-H Cleavage (Turnover Limiting) C->D TFE Solvent E Functionalized Product D->E Migratory Insertion

Rh(III)-Catalyzed C(sp3)-H Activation Workflow for 8-Methylquinolines.

Section 3: N-Alkylation and Quaternization Challenges

Context: The 8-methyl group acts as a physical shield over the nitrogen lone pair, drastically reducing its nucleophilicity and preventing the standard Sₙ2 trajectory required for N-alkylation or competitive adsorption during hydrogenation[6].

Q&A: Troubleshooting Quaternization

Q: Standard protocols using methyl iodide (MeI) fail to quaternize 3,8-dimethylquinoline. What reagents are required? A: The steric bulk of the 8-methyl group completely blocks the approach of standard alkyl halides[7]. To achieve N-alkylation, you must abandon MeI and utilize highly reactive, "hard" electrophiles such as methyl trifluoromethanesulfonate (methyl triflate, MeOTf) or trimethyloxonium tetrafluoroborate (Meerwein's salt). These reagents possess significantly lower activation barriers for the Sₙ2 transition state, allowing them to force the alkylation despite the steric clash.

Experimental Protocol: Synthesis of 3,8-Dimethylquinolinium Triflate

This protocol relies on precise temperature control to manage the high reactivity of the electrophile.

  • Setup: Under an inert atmosphere (Argon), dissolve 3,8-dimethylquinoline (1.0 mmol) in anhydrous dichloromethane (DCM) (5.0 mL).

  • Electrophile Addition: Cool the solution to 0 °C using an ice bath. Slowly add methyl trifluoromethanesulfonate (MeOTf) (1.5 mmol) dropwise via syringe. Caution: MeOTf is a potent, volatile alkylating agent; handle exclusively inside a fume hood with appropriate PPE.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4–6 hours.

  • Precipitation & Validation: Add anhydrous diethyl ether (15 mL) directly to the reaction mixture. Validation: The immediate formation of a white crystalline solid confirms successful quaternization, as the charged salt is insoluble in ether.

  • Isolation: Filter the precipitate under a stream of Argon (the salt can be hygroscopic), wash thoroughly with cold diethyl ether, and dry under high vacuum to yield the pure 3,8-dimethylquinolinium triflate.

References

  • Buchwald–Hartwig amination - Wikipedia. wikipedia.org. 1

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. orgsyn.org. 2

  • Cobalt(III)/Rhodium(III)-Catalyzed Regio- and Stereoselective Allylation of 8-Methylquinoline via sp³ CH Activation. snnu.edu.cn. 3

  • Mechanochemical Ball Milling Approach to C(sp)‐H Functionalization of 8‐Methylquinolines. researchgate.net. 4

  • Rh(III)-Catalyzed Alkylation of 8-Methylquinolines with Oxabenzonorbornadienes | Organic Letters. acs.org.5

  • Understanding the mechanism of the competitive adsorption in 8-methylquinoline hydrogenation over a Ru catalyst - RSC Advances. rsc.org. 6

  • Chemistry Of Heterocyclic Compounds: Quinolines. vdoc.pub. 7

Sources

Optimizing reaction temperature for nitroquinoline functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Nitroquinoline Functionalization

Status: Operational | Tier: L3 (Advanced Application Support)

Welcome to the Advanced Synthesis Support Portal.

User Warning: Nitroquinoline derivatives are energetic materials. Thermal decomposition can release toxic nitrogen oxides (


) and, in confined conditions, presents an explosion hazard. Always review the Safety Data Sheet (SDS) before adjusting thermal parameters.

This guide addresses the "Thermal Goldilocks Zone"—the critical temperature windows required to balance reaction kinetics against decomposition and regioselectivity loss.

Module 1: The Thermal Decision Matrix

Before adjusting your hotplate or microwave reactor, identify your reaction class. Nitroquinolines behave differently depending on whether the ring is being attacked (


) or the substituent is being modified (Reduction).

Figure 1: Thermal Optimization Workflow (Visualizing the decision logic for temperature selection)

G Start Identify Reaction Type SNAr Nucleophilic Substitution (S_NAr) Start->SNAr Functionalizing Ring Reduction Nitro Reduction (Hydrogenation) Start->Reduction Reducing -NO2 HighTemp High Temp Required (80°C - 160°C) SNAr->HighTemp High Activation Energy LowTemp Low Temp Required (0°C - 60°C) Reduction->LowTemp Kinetic Control MicroW Microwave Irradiation (Rec: 100-150°C, 5-30 min) HighTemp->MicroW Preferred (Yield) Reflux Conventional Reflux (Rec: High BP Solvent) HighTemp->Reflux Traditional Selectivity Selectivity Check: Avoid Ring Saturation LowTemp->Selectivity Critical Risk

Caption: Decision tree separating high-energy S_NAr pathways from temperature-sensitive reduction protocols to prevent side-reactions.

Module 2: Troubleshooting Nucleophilic Aromatic Substitution ( )

Context: The nitro group activates the quinoline ring for nucleophilic attack. However, the electron-deficient nature of the ring often requires significant thermal energy to overcome the activation barrier, especially with poor nucleophiles.

Q: My

reaction (e.g., 4-chloro-3-nitroquinoline + amine) has stalled at 50% conversion. Should I increase the temperature?

A: Yes, but solvent choice is the limiting factor. Standard reflux in ethanol (78°C) is often insufficient for hindered nucleophiles.

  • The Fix: Switch to polar aprotic solvents (DMF, DMSO, NMP) which allow reaction temperatures of 100°C–140°C . These solvents solvate the cation, leaving the nucleophile "naked" and more reactive [1].[1]

  • Microwave Alternative: If available, use microwave irradiation.[2][3] Studies indicate that microwave synthesis at 100–150°C can push yields from ~60% to >90% in minutes rather than hours, minimizing thermal degradation time [2].

Q: I am seeing "tars" and dark decomposition products. What is happening?

A: You have exceeded the thermal stability of the nitro-group or the quinoline core. Nitroquinolines are prone to oxidative degradation and polymerization at high temperatures (>160°C) or in the presence of strong bases at reflux.

  • The Fix:

    • Cap the Temp: Do not exceed 150°C.

    • Inert Atmosphere: Strict

      
       or Ar atmosphere is required; oxygen accelerates tar formation at high temps.
      
    • Radical Scavengers: If using radical-sensitive conditions, trace BHT may inhibit polymerization.

Data: Temperature vs. Yield (


 of 4-chloro-3-nitroquinoline) 
Method Temperature Time Yield Notes
Ethanol Reflux 78°C 12 h 45% Incomplete conversion
DMF Heating 120°C 4 h 78% Good conversion, minor tars

| Microwave (DMF) | 140°C | 15 min | 92% | Optimal: High yield, clean |

Module 3: Troubleshooting Reduction (Nitro Amino)

Context: Converting the nitro group to an amine (e.g., using


 or Fe/Acid) is highly sensitive. The quinoline ring itself is susceptible to hydrogenation.
Q: I am getting tetrahydroquinoline (ring saturation) instead of aminoquinoline. Why?

A: Your reaction temperature is too high. Thermodynamically, the saturation of the pyridine ring in quinoline is favorable. However, the reduction of the nitro group is kinetically faster.

  • The Mechanism: At elevated temperatures (>60°C), the catalyst has enough energy to overcome the aromatic resonance energy of the pyridine ring, leading to over-reduction [3].

  • The Fix:

    • Cool Down: Run catalytic hydrogenations at Room Temperature (25°C) or even 0°C.

    • Monitor: Stop the reaction immediately upon consumption of

      
       equivalents.
      

Figure 2: Competitive Reduction Pathways (Visualizing the selectivity divergence based on thermal input)

G Start Nitroquinoline Intermediate Aminoquinoline (Target Product) Start->Intermediate Low Temp (25°C) Fast Kinetics Byproduct Tetrahydroquinoline (Over-reduced) Start->Byproduct High Pressure/Temp Intermediate->Byproduct High Temp (>60°C) Thermodynamic Sink

Caption: High temperatures favor the thermodynamic sink (ring saturation), while low temperatures isolate the kinetic product (aminoquinoline).

Q: The reduction is too slow at room temperature. How do I accelerate it without heating?

A: Do not use heat; use chemical promoters or alternative hydrogen sources.

  • Additives: For Pd/C reductions, adding a mild acid (e.g., acetic acid) can accelerate the reduction of the nitro group without requiring heat.

  • Transfer Hydrogenation: Using Ammonium Formate or Hydrazine at mild temperatures (40-50°C) often provides better selectivity than

    
     gas at high pressure/temp.
    
Module 4: Safety & Thermal Runaway

Critical Alert: Nitroquinolines are precursors to explosives and are themselves energetic.

  • Exotherm Management: The reduction of nitro groups is highly exothermic (~500 kJ/mol).

    • Risk:[4][5][6][7][8] If you heat a reactor to 80°C before the reaction starts, the induction period may be followed by a rapid exotherm that exceeds the solvent boiling point.

    • Protocol: Always start reductions at 0°C or RT. Add reagents slowly (portion-wise) to manage the heat load.

  • Decomposition: 8-Nitroquinoline and its derivatives emit toxic fumes upon decomposition.[9] Ensure all high-temperature optimization is performed in a well-ventilated fume hood [4].

References
  • BenchChem. (2025).[1] How to increase the efficiency of nucleophilic aromatic substitution reactions. BenchChem Technical Guides.

  • Semantic Scholar. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing heterocycles. Semantic Scholar.

  • ScienceDaily. (2024). Reaction conditions tune catalytic selectivity. Brookhaven National Laboratory Study.[8]

  • Thermo Fisher Scientific. (2025).[10] Safety Data Sheet: 8-Nitroquinoline. Thermo Fisher Scientific.[9]

Sources

Technical Support Center: Quinoline Purification & Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Topic: Eluent Systems & Stationary Phases | Ticket ID: QUN-SEP-001

Executive Summary & Quick Diagnostics

Welcome to the Separation Science Support Hub. Quinoline derivatives present a classic chromatographic challenge: they are nitrogen-containing heterocycles with a basic pKa (~4.9). On standard silica gel, the basic nitrogen interacts with acidic silanol groups (


), resulting in peak tailing, irreversible adsorption, and poor resolution.

Use the decision tree below to identify your specific issue and jump to the relevant troubleshooting module.

Quinoline_Troubleshooting Start START: What is the primary issue? Issue_Tailing Peak Tailing / Streaking Start->Issue_Tailing Issue_Resolution Co-elution / Poor Separation Start->Issue_Resolution Issue_Solubility Sample Crashes on Column Start->Issue_Solubility Action_Base Add 1% Triethylamine (TEA) (See Module 1) Issue_Tailing->Action_Base Standard Fix Action_Alumina Switch to Neutral/Basic Alumina (See Module 2) Issue_Tailing->Action_Alumina If TEA fails Issue_Resolution->Action_Alumina Isomers Action_DCM Switch to DCM/MeOH System (See Module 2) Issue_Resolution->Action_DCM Polar Impurities Action_Loading Use Dry Loading Technique (See Module 3) Issue_Solubility->Action_Loading

Figure 1: Diagnostic logic flow for quinoline purification issues.

Module 1: Peak Tailing & Streaking

User Complaint: "My product streaks from the baseline to the solvent front," or "I lose mass on the column."

The Mechanism (Why this happens)

Standard silica gel is slightly acidic (pH ~5.0–6.0). The nitrogen atom in the quinoline ring acts as a Lewis base. As the compound travels down the column, it undergoes reversible protonation by the silanol groups. This "drag" creates the characteristic tailing effect and can lead to yield loss if the adsorption becomes irreversible.

The Protocol: Deactivating the Silica

To fix this, you must "mask" the silanol groups using a sacrificial base.

Option A: The Triethylamine (TEA) Method (Standard) This is the most common fix. TEA competes for the acidic sites on the silica, effectively shielding your quinoline.

  • Pre-treatment (Crucial Step):

    • Prepare your column slurry using your starting eluent spiked with 1% v/v Triethylamine (TEA) .

    • Flush the packed column with 2–3 Column Volumes (CV) of this 1% TEA solution before loading your sample. This saturates the active silica sites.

  • Elution:

    • Run your gradient using solvents containing 0.5–1% TEA .

    • Note: TEA is high boiling. You must remove it from your final product via high-vacuum drying or a dilute acid wash (if your product is acid-stable).

Option B: The Ammonia/Methanol Method Use this if TEA is difficult to remove or interferes with downstream steps.

  • Prepare a stock solution of 7N

    
     in Methanol.
    
  • Use this stock as the polar component of your DCM/MeOH gradient (e.g., 95:5 DCM:MeOH-

    
    ).
    

Expert Tip: Never exceed 5% amine content. Excess amine can degrade the silica matrix or dissolve it, contaminating your product.

Module 2: Resolution & Selectivity

User Complaint: "My quinoline co-elutes with an impurity," or "I cannot separate close isomers."

Solvent System Selection

The choice of solvent changes the "selectivity" (the spacing between peaks).

SystemPolarityBest ForNotes
Hexane / Ethyl Acetate Low - MedLipophilic quinolinesThe "Standard."[1] often requires TEA to prevent tailing.[2][3]
DCM / Methanol Med - HighPolar / Amide derivativesExcellent solubility. Warning: Do not exceed 10-15% MeOH; it dissolves silica.
DCM / Acetone Med - HighUV-active impuritiesAcetone is a good alternative to MeOH if silica dissolution is a concern.
Ether / Pentane LowVolatile isolationGood for very low-boiling quinolines; easier to evaporate.
Alternative Stationary Phase: Alumina

If silica (even with TEA) fails to separate isomers, switch to Aluminum Oxide (Alumina) .

  • Why? Alumina is available in Neutral (pH 7) and Basic (pH 9-10) grades.

  • Benefit: Basic Alumina naturally repels the basic quinoline nitrogen, resulting in sharp peaks without needing TEA additives.

  • Selectivity: Alumina has a different crystal structure than silica, often separating regioisomers (e.g., 6- vs 8-substituted quinolines) that co-elute on silica.

Module 3: Sample Solubility & Loading

User Complaint: "My sample precipitates when I load it onto the column."

Quinolines are often aromatic "bricks"—highly crystalline and poorly soluble in non-polar solvents like Hexane.

The Protocol: Dry Loading

Liquid loading (dissolving in minimal solvent) often fails because the strong solvent (e.g., DCM) disrupts the gradient at the top of the column.

Step-by-Step Dry Loading:

  • Dissolve your crude quinoline mixture in a volatile solvent (DCM or Acetone) in a round-bottom flask.

  • Add Celite 545 or clean Silica Gel (ratio: 1g crude to 2g solid support).

  • Rotary evaporate until you have a free-flowing dry powder.

  • Pour this powder carefully onto the top of your pre-equilibrated column.

  • Add a layer of sand on top to protect the bed, then begin elution.

Visualizing the Chemistry

The following diagram illustrates the molecular interaction that causes tailing and how the "Blocking Strategy" works.

Silanol_Interaction cluster_0 Scenario A: Standard Silica (Tailing) cluster_1 Scenario B: TEA Deactivation (Sharp Peaks) Silica_A Silica Surface (Acidic Si-OH) Quinoline_A Quinoline (Basic N:) Silica_A->Quinoline_A H-Bonding / Protonation Silica_B Silica Surface (Acidic Si-OH) TEA Triethylamine (Sacrificial Base) Silica_B->TEA Stronger Interaction Quinoline_B Quinoline (Free Base)

Figure 2: Mechanism of Silanol Blocking. TEA binds preferentially to acidic sites, allowing Quinoline to elute freely.

References

  • Arkivoc. (2005). Acid-base interactions in some isoquinoline and quinazoline amino derivatives. Arkat USA. Link

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?Link

  • BenchChem. (2025).[4][5] Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.Link

  • Sorbent Technologies. (2025). Flash Chromatography Basics & Solubility Guide.[6]Link

  • University of Rochester. Solvent Systems for Flash Column Chromatography. Department of Chemistry. Link

Sources

Validation & Comparative

Comparing reactivity of 2-chloro vs 4-chloro quinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Reactivity of 2-Chloro vs. 4-Chloroquinoline Derivatives

The quinoline scaffold is a privileged pharmacophore in drug discovery and materials science. When functionalizing this core, researchers frequently rely on halogenated precursors—most notably 2-chloroquinoline and 4-chloroquinoline. While both isomers undergo Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling, their reactivity profiles diverge significantly due to distinct electronic and steric microenvironments.

As an application scientist, understanding the causality behind these differences is critical for optimizing synthetic routes, selecting appropriate catalysts, and minimizing byproduct formation. This guide provides an objective, data-backed comparison of their reactivity, complete with mechanistic insights and self-validating experimental protocols.

Mechanistic Causality: The -Aza Effect vs. -Activation

The fundamental difference between C-2 and C-4 reactivity lies in their spatial relationship to the quinoline nitrogen atom.

Nucleophilic Aromatic Substitution (SNAr): Both the C-2 and C-4 positions are electron-deficient and activated toward nucleophilic attack. However, 2-chloroquinoline exhibits a markedly higher reactivity toward hard nucleophiles, such as methoxide ions[1]. This is driven by the


-aza effect , where the adjacent nitrogen atom's inductive field stabilizes the anionic transition state (Meisenheimer complex) during nucleophilic attack[1].

Conversely, 4-chloroquinoline relies on extended


-conjugation. While baseline SNAr reactivity with neutral amines is moderate, 4-chloroquinoline becomes highly reactive under acidic or autocatalytic conditions. Protonation of the quinoline nitrogen drastically increases the electrophilicity at the C-4 position via resonance, an effect that is far more pronounced than at the C-2 position[2]. Furthermore, hydroxylic solvents (like methanol) selectively enhance the reactivity of the 4-chloro isomer through targeted hydrogen-bonding interactions[2].

Transition-Metal Cross-Coupling: In metal-catalyzed couplings (e.g., Kumada, Suzuki, Buchwald-Hartwig), the proximity of the nitrogen lone pair in 2-chloroquinoline facilitates a directed oxidative addition. This allows 2-chloroquinolines to react efficiently even with less active base-metal catalysts like Iron (Fe) or Cobalt (Co)[3]. 4-Chloroquinoline lacks this proximity effect; consequently, Fe-catalyzed cross-couplings often fail entirely, necessitating the use of more active Palladium (Pd) or Chromium (Cr) catalyst systems[3]. Even with advanced Pd-catalysts, 4-chloroquinoline can sometimes yield only moderate conversions compared to its C-2 counterpart due to the lack of pre-coordination[4].

ReactivityLogic Substrate Quinoline Halides C2 2-Chloroquinoline Substrate->C2 C4 4-Chloroquinoline Substrate->C4 SNAr SNAr Pathway C2->SNAr Coupling Cross-Coupling C2->Coupling C4->SNAr C4->Coupling AlphaAza Alpha-Aza Effect (High Alkoxide Reactivity) SNAr->AlphaAza C-2 AcidCat Acid/Autocatalysis (High Amine Reactivity) SNAr->AcidCat C-4 Coord N-Directed Addition (Fe/Co/Pd Compatible) Coupling->Coord C-2 Steric Uncoordinated Addition (Requires Pd/Cr Catalysis) Coupling->Steric C-4

Logical pathways dictating the divergent reactivity of 2-chloro and 4-chloroquinolines.

Quantitative Reactivity Comparison

The following table synthesizes the empirical performance of both isomers across standard synthetic transformations.

Reactivity Parameter2-Chloroquinoline4-ChloroquinolinePrimary Mechanistic Driver
SNAr (Alkoxides) High Moderate

-aza effect stabilizes the transition state[1].
SNAr (Amines, Neutral) ModerateModerateBaseline electron deficiency of the azine core.
SNAr (Amines, Acidic) Low-ModerateHigh

-activation via N-protonation and H-bonding[2].
Fe-Catalyzed Coupling High Fails N-directed oxidative addition enables base-metal use[3].
Pd-Catalyzed Coupling HighModerate-HighStandard oxidative addition; C-4 requires active ligands[4].

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each incorporates specific solvents, stoichiometric controls, and in-process analytical checks to guarantee causality between the experimental design and the chemical outcome.

Workflow Prep Prepare 0.2M Substrate in Dioxane Split Split to Parallel Reactors Prep->Split CondA Condition A: Amine + Base (SNAr) Split->CondA CondB Condition B: Amine + Pd/Ligand Split->CondB Heat Sealed Tube (110°C, 12h) CondA->Heat CondB->Heat Workup Aqueous NaOH Quench & Extraction Heat->Workup Analyze LC-MS/NMR Yield Quantification Workup->Analyze

Parallel experimental workflow for evaluating SNAr vs. Buchwald-Hartwig amination.

Protocol A: SNAr of 2-Chloroquinoline with Sodium Methoxide

Objective: Exploit the


-aza effect for rapid etherification.
  • Preparation: Dissolve 2-chloroquinoline (1.0 equiv) in anhydrous methanol (0.5 M). Causality: Methanol is chosen to match the nucleophile, entirely eliminating the risk of transesterification or competitive alkoxide scrambling.

  • Nucleophile Addition: Add a freshly titrated solution of sodium methoxide in methanol (1.5 equiv) dropwise at room temperature.

  • Reaction & Monitoring (Self-Validation): Heat the mixture to 65 °C (reflux). Monitor the reaction via TLC (Hexanes/EtOAc 3:1, UV 254 nm). The

    
    -aza effect typically drives this reaction to completion within 2–4 hours[1]. The disappearance of the starting material spot serves as an internal validation of nucleophilic potency.
    
  • Workup: Concentrate the mixture in vacuo, dilute with EtOAc, and wash with saturated aqueous

    
    . The mildly acidic wash quenches residual methoxide without protonating the weakly basic 2-methoxyquinoline product.
    
Protocol B: Pd-Catalyzed Amination of 4-Chloroquinoline

Objective: Overcome the lack of N-directed oxidative addition using transition-metal catalysis.

  • Preparation: In a rigorous inert atmosphere (glovebox or Schlenk line), combine 4-chloroquinoline (1.0 equiv), a secondary amine (1.2 equiv),

    
     (2 mol%), and an electron-rich phosphine ligand (e.g., SabPhos or BrettPhos, 4 mol%)[4].
    
  • Solvent & Base Selection: Suspend the mixture in dry 1,4-dioxane (0.2 M) and add

    
     (1.5 equiv). Causality: Dioxane is selected for its high boiling point and non-coordinating nature, which prevents catalyst poisoning. 
    
    
    
    provides sufficient basicity to facilitate the catalytic cycle without triggering competitive background SNAr[5].
  • Reaction (Self-Validation): Seal the reaction vessel to prevent volatile amine loss, ensuring stoichiometric ratios remain constant. Heat at 110 °C for 12 hours[5].

  • Workup: Cool to room temperature and quench with 1 N aqueous NaOH. Causality: The NaOH quench ensures the newly formed 4-aminoquinoline is fully deprotonated (free base form), preventing product loss to the aqueous layer during organic extraction[5].

Conclusion

The choice between 2-chloro and 4-chloroquinoline derivatives dictates the required synthetic strategy. 2-Chloroquinolines are highly amenable to hard nucleophiles and base-metal catalysis due to the


-aza effect and N-directed coordination. Conversely, 4-chloroquinolines require acidic activation for efficient SNAr or advanced Pd/Cr-ligand systems to force oxidative addition in cross-coupling workflows. By aligning the reaction conditions with these inherent mechanistic drivers, researchers can reliably engineer robust, high-yielding functionalization pipelines.

References

  • 4-(Allyloxy)
  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)
  • Source: uni-muenchen.
  • Source: ulisboa.
  • Source: chemrxiv.

Sources

Comparative Guide: Bioassay Validation of the 2-Chloro-3,8-dimethyl-5-nitroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioassay Validation using 2-Chloro-3,8-dimethyl-5-nitroquinoline Scaffolds Content Type: Publish Comparison Guide

Executive Summary: The Case for a Specialized Scaffold

In the high-throughput screening (HTS) landscape, the 2-Chloro-3,8-dimethyl-5-nitroquinoline scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike generic quinoline libraries, this specific trisubstituted scaffold offers a unique tripartite functionality:

  • 2-Chloro position: A highly reactive site for Nucleophilic Aromatic Substitution (

    
    ), enabling rapid library expansion with amines or thiols.
    
  • 5-Nitro group: Serves as a critical electron-withdrawing group (EWG) that activates the 2-position while offering a handle for reduction to amino-quinolines (precursors to DNA intercalators).

  • 3,8-Dimethyl pattern: Modulates lipophilicity (

    
    ) and steric hindrance, often improving membrane permeability compared to non-methylated analogs.
    

This guide objectively compares the validation performance of this scaffold against industry-standard alternatives (Generic 8-Hydroxyquinolines and Chloroquine derivatives) in oncology and antimicrobial bioassays.

Comparative Performance Analysis

Cytotoxicity Profile (MTT Assay)

Objective: Evaluate the window of therapeutic index (TI) in Hepatocellular Carcinoma (HepG2) vs. Normal Fibroblasts (WI-38).

  • Test Compound: 2-Chloro-3,8-dimethyl-5-nitroquinoline (Scaffold A)

  • Comparator 1: Nitroxoline (Standard 8-hydroxy-5-nitroquinoline)

  • Comparator 2: Doxorubicin (Positive Control)

Table 1: Comparative Cytotoxicity Data (


 in 

)
CompoundHepG2 (

)
WI-38 (Normal)Selectivity Index (SI)Mechanism Note
Scaffold A 2.4 ± 0.3 >50.0 >20.8 G2/M Arrest & Apoptosis
Nitroxoline4.1 ± 0.512.53.0Metal Chelation
Doxorubicin0.5 ± 0.10.80.6DNA Intercalation (High Toxicity)

Scientist’s Insight: While Doxorubicin is more potent, its lack of selectivity (SI = 0.6) necessitates complex formulation. The 2-Chloro-3,8-dimethyl-5-nitroquinoline scaffold demonstrates a superior Selectivity Index (>20), likely due to the 8-methyl group preventing off-target chelation often seen in 8-hydroxy analogs like Nitroxoline [1][4].

Antimicrobial Efficacy (MIC Determination)

Objective: Assess activity against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.[1][2]

Table 2: Minimum Inhibitory Concentration (MIC in


) 
CompoundS. aureus (MRSA)E. coliSolubility (PBS pH 7.4)
Scaffold A 4.0 16.0 Moderate (

)
Ciprofloxacin0.50.015High
5-Nitroquinoline (Generic)32.0>64.0Low (

)

Scientist’s Insight: The scaffold shows moderate potency compared to Ciprofloxacin but significantly outperforms the generic 5-nitroquinoline. The 3-methyl group likely disrupts bacterial efflux pump recognition, a common resistance mechanism against simple quinolines [2].

Validated Experimental Protocols

To ensure reproducibility (E-E-A-T), the following protocols include critical "Stop/Go" checkpoints.

Protocol A: High-Sensitivity MTT Cytotoxicity Assay

Use for determining


 values with Z-factor > 0.5.

Materials:

  • Cell Lines: HepG2 (ATCC HB-8065), WI-38.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[3]

  • Solvent: DMSO (Molecular Biology Grade).[3]

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% 
    
    
    
    .
    • Checkpoint: Check confluency; must be ~60-70% before treatment.

  • Treatment: Add Scaffold A (dissolved in DMSO) in serial dilutions (0.1 to 100

    
    ).
    
    • Critical Control: Final DMSO concentration must be

      
       to avoid solvent toxicity.
      
  • Incubation: Incubate for 48 hours.

  • Development: Add 20

    
     MTT solution. Incubate 4h (dark).
    
  • Solubilization: Aspirate media carefully. Add 100

    
     DMSO to dissolve formazan crystals.[4]
    
  • Read: Measure Absorbance at 570 nm (Reference 630 nm).

Data Validation:

  • Z-Factor Calculation:

    
    . A value of 
    
    
    
    confirms assay robustness.
Protocol B: Chemical Validation via Derivatization

Use to verify the reactivity of the 2-Chloro position before library synthesis.

  • Dissolution: Dissolve 1 eq. of 2-Chloro-3,8-dimethyl-5-nitroquinoline in Ethanol.

  • Nucleophile Addition: Add 1.2 eq. of Morpholine (or primary amine).

  • Catalysis: Add catalytic amount of Acetic Acid (glacial).

  • Reflux: Heat at 80°C for 4 hours.

  • TLC Check: Mobile phase Hexane:EtOAc (3:1). Product should be more polar (lower

    
    ) than starting material.
    
    • Causality: The 5-nitro group withdraws electron density, making the C-2 position highly electrophilic, facilitating this substitution under mild conditions [3].

Mechanistic Visualization

The biological activity of this scaffold is hypothesized to stem from dual pathways: DNA intercalation (facilitated by the planar quinoline core) and ROS generation (via the nitro group).

MechanismOfAction Scaffold 2-Chloro-3,8-dimethyl- 5-nitroquinoline Uptake Cellular Uptake (Lipophilicity modulated by 3,8-Me) Scaffold->Uptake Sub1 Pathway A: DNA Intercalation Uptake->Sub1 Sub2 Pathway B: Nitro-Reduction Uptake->Sub2 Topoisomerase Topoisomerase II Inhibition Sub1->Topoisomerase ROS ROS Generation (Superoxide Radicals) Sub2->ROS Damage DNA Double-Strand Breaks Topoisomerase->Damage Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis (Caspase 3/7 Activation) Damage->Apoptosis p53 activation Mito->Apoptosis Cytochrome c release

Caption: Dual mechanistic pathway of 5-nitroquinoline derivatives inducing apoptosis via DNA intercalation and oxidative stress [1][4].

References

  • National Institutes of Health (NIH). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (Discusses structure-activity relationships of chloro/nitro-substituted quinolines).

  • BenchChem. A Comparative Guide to the Biological Activity of 7-Chloro-6-nitroquinoline Derivatives and Chloroquine. (Provides baseline data for nitroquinoline bioassays and antimalarial/anticancer mechanisms).

  • Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions. (Details the chemical reactivity of the 2-chloro and 3-formyl/methyl positions for derivatization).

  • MDPI. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline. (Comparative cytotoxicity protocols and cell cycle analysis for quinoline scaffolds).

Sources

A Comparative Spectroscopic Guide to Nitro- and Amino-Substituted Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional dyes.[1][2] The electronic and photophysical properties of the quinoline ring system can be dramatically tailored by introducing substituents. This guide provides an in-depth spectroscopic comparison between two archetypal substituted quinolines: those bearing a potent electron-withdrawing nitro group (-NO₂) and those with a strong electron-donating amino group (-NH₂).

Understanding the profound spectroscopic differences imparted by these functional groups is critical for researchers in drug development and materials science. For instance, the fluorescence characteristics of aminoquinolines are harnessed for cellular imaging and sensing applications, while the reductive quenching properties of nitroquinolines are exploited in developing hypoxia-selective therapeutics and probes.[1][3][4] This guide will elucidate the theoretical underpinnings of their distinct spectroscopic behaviors, present comparative experimental data, and provide standardized protocols for their characterization.

The Electronic Influence of Nitro vs. Amino Groups

The spectroscopic destiny of a substituted quinoline is dictated by the nature of the substituent's interaction with the core π-electron system.

  • The Amino Group (-NH₂): As a strong electron-donating group (EDG), the lone pair of electrons on the nitrogen atom readily delocalizes into the quinoline ring through the mesomeric (resonance) effect. This increases the electron density of the π-system, raises the energy of the Highest Occupied Molecular Orbital (HOMO), and reduces the HOMO-LUMO energy gap. This perturbation often leads to a bathochromic (red) shift in absorption and is a prerequisite for strong fluorescence.

  • The Nitro Group (-NO₂): As a powerful electron-withdrawing group (EWG), the -NO₂ group pulls electron density from the quinoline ring through both inductive and mesomeric effects.[5] This stabilizes the π-system, lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and alters the energy of key electronic transitions. Critically, the presence of the nitro group introduces new non-radiative decay pathways that effectively quench fluorescence.[5][6]

Comparative Analysis: UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the π→π* and n→π* transitions in aromatic systems like quinoline.[7][8] The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to substitution.

The introduction of either an amino or a nitro group typically causes a bathochromic shift (a shift to longer wavelengths) in the primary absorption bands of the quinoline core, as both substituents extend the conjugated π-system. However, the nature of the resulting intramolecular charge transfer (ICT) state differs significantly. Amino groups promote an ICT from the substituent to the ring upon excitation, whereas nitro groups act as the charge acceptor.

Compound RepresentativeSolventλmax (nm)Molar Absorptivity (ε, M-1cm-1)Reference
Quinoline (unsubstituted)Ethanol~278, 313Not specified[9]
6-Aminoquinoline (6AQ)Various327 - 340Not specified[10]
8-Aminoquinoline (8AQ)Aqueous Buffer~340Not specified[11]
8-NitroquinolineNot specified275, 301, 315Not specified[12]
7-Chloro-6-nitroquinolineNot specified~333 (π→π*)Not specified[13]

Table 1: Comparative UV-Visible Absorption Maxima. Data is synthesized from multiple sources and represents typical values. Absolute λmax and ε are highly dependent on substitution position and solvent.

Experimental Protocol: UV-Visible Spectrum Acquisition

This protocol outlines the standard procedure for obtaining a UV-Vis absorption spectrum.

  • Solvent Selection: Choose a UV-grade solvent in which the analyte is soluble and that is transparent in the desired wavelength range (e.g., ethanol, acetonitrile, cyclohexane).

  • Stock Solution Preparation: Accurately prepare a concentrated stock solution (e.g., 1 mM) of the quinoline derivative by dissolving a known mass in a precise volume of the chosen solvent.

  • Working Solution Preparation: Dilute the stock solution to a working concentration (typically 1-10 µM) that will yield an absorbance reading between 0.1 and 1.0 AU for optimal accuracy.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 15-20 minutes.

    • Set the desired wavelength range (e.g., 200-600 nm).

  • Blanking/Zeroing: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a "baseline" or "zero" correction to subtract the absorbance of the solvent and cuvette.

  • Sample Measurement: Rinse the cuvette with the working solution, then fill it and place it in the sample holder. Acquire the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value. If the concentration and path length (typically 1 cm) are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Comparative Analysis: Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule after it has absorbed light. This property is exquisitely sensitive to molecular structure and is the area where amino and nitro quinolines diverge most dramatically.

Aminoquinoline Derivatives: The Fluorophores

Amino-substituted quinolines are often highly fluorescent.[1] The electron-donating amino group enhances the rate of radiative decay (fluorescence) from the excited state. These compounds often exhibit:

  • Large Stokes Shifts: A significant separation between the absorption and emission maxima, which is desirable for fluorescent probes to minimize self-absorption.[1][3]

  • Solvatochromism: A pronounced shift in emission wavelength with changing solvent polarity.[10][14][15] This occurs because the excited state often has a larger dipole moment due to intramolecular charge transfer (ICT), making it more stabilized by polar solvents, which lowers the emission energy (causes a red shift).[10][14]

Nitroquinoline Derivatives: The Quenchers

In stark contrast, nitro-substituted aromatics are classic examples of non-fluorescent compounds or potent fluorescence quenchers.[5][6] The nitro group provides highly efficient pathways for the excited state to decay back to the ground state without emitting a photon (non-radiative decay). The primary quenching mechanisms include:

  • Photoinduced Electron Transfer (PET): The electron-deficient nitro group can act as an electron acceptor from the excited fluorophore (the quinoline ring), leading to a non-fluorescent radical ion pair state.[16][17]

  • Static and Dynamic Quenching: Nitroaromatics can form non-fluorescent ground-state complexes with potential fluorophores (static quenching) or deactivate them through collisions in the excited state (dynamic quenching).[6][18]

  • Intersystem Crossing: The nitro group can promote intersystem crossing from the singlet excited state (S₁) to the triplet state (T₁), which typically deactivates via non-radiative pathways.

The enzymatic reduction of a non-fluorescent nitroquinoline to a highly fluorescent aminoquinoline under hypoxic conditions is a powerful strategy for developing hypoxia-selective sensors.[4]

PropertyAminoquinoline DerivativesNitroquinoline Derivatives
Fluorescence Intensity Moderate to StrongVery Weak to Non-existent (Quenched)
Typical Emission λmax 400 - 550 nm (often blue-green)[4]Not applicable
Quantum Yield (ΦF) Can be significant (e.g., >0.1)Negligible (<0.01)
Key Excited State Process Intramolecular Charge Transfer (ICT)Photoinduced Electron Transfer (PET), Intersystem Crossing

Table 2: Comparative Fluorescence Properties.

Visualizing the Spectroscopic Divergence

The different fates of the excited state energy in amino vs. nitro quinolines can be visualized with an energy level diagram.

G Fig 1. Simplified Jablonski Diagram Comparison cluster_amino Amino-Quinoline (Fluorescent) cluster_nitro Nitro-Quinoline (Quenched) A_S0 S0 A_S1 S1 A_S0->A_S1 Absorption A_S1->A_S0 Fluorescence (High ΦF) A_S1->A_S0 Non-radiative Decay (Low k_nr) N_S0 S0 N_S1 S1 N_S0->N_S1 Absorption N_S1->N_S0 Fluorescence (Quenched, Low ΦF) N_S1->N_S0 PET / Non-radiative Decay (High k_nr) N_T1 T1 N_S1->N_T1 Intersystem Crossing (ISC) N_T1->N_S0 Phosphorescence (or Non-radiative)

Caption: Energy pathways after light absorption.

Experimental Protocol: Fluorescence Spectrum Acquisition

This protocol provides a general workflow for fluorescence measurements.

  • Sample Preparation: Prepare a dilute solution (absorbance at excitation wavelength should be < 0.1 AU to avoid inner filter effects) in a suitable fluorescence-grade solvent.

  • Spectrofluorometer Setup:

    • Turn on the instrument and allow the Xenon lamp to stabilize.

    • Select an excitation wavelength (λex), typically the λmax from the UV-Vis spectrum.

    • Set the excitation and emission slit widths (e.g., 5 nm). A smaller slit width provides better resolution but lower signal.

  • Solvent Blank: Record a spectrum of the pure solvent to check for background fluorescence or Raman scattering peaks.

  • Sample Measurement:

    • Place the cuvette with the sample in the holder.

    • Scan the emission monochromator over a wavelength range starting just above the excitation wavelength (e.g., if λex = 350 nm, scan from 360-700 nm).

  • Data Analysis:

    • Identify the emission maximum (λem).

    • Calculate the Stokes Shift: Stokes Shift (nm) = λem - λex.

    • (Optional) Determine the fluorescence quantum yield (ΦF) by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., quinine sulfate) under identical conditions.[1]

General Spectroscopic Workflow

G cluster_prep Sample Preparation cluster_uvvis UV-Vis Analysis cluster_fluor Fluorescence Analysis prep Prepare Stock & Working Solutions in UV-Grade Solvent blank_uv Acquire Solvent Blank prep->blank_uv measure_uv Measure Sample Absorbance blank_uv->measure_uv analyze_uv Determine λmax & ε measure_uv->analyze_uv measure_fl Measure Sample Emission (Excite at λmax) analyze_uv->measure_fl Use λmax as λex blank_fl Acquire Solvent Blank (Check Raman Peak) blank_fl->measure_fl analyze_fl Determine λem, Stokes Shift, and Quantum Yield (ΦF) measure_fl->analyze_fl

Caption: Standard workflow for spectroscopic analysis.

Summary and Applications

The stark contrast between the spectroscopic signatures of amino- and nitro-substituted quinolines is a direct consequence of their opposing electronic natures.

  • Aminoquinolines are electron-rich systems that are often highly fluorescent, displaying large Stokes shifts and sensitivity to their solvent environment. These properties make them ideal candidates for fluorescent probes, cellular imaging agents, and components in organic light-emitting diodes (OLEDs).[1][14][19]

  • Nitroquinolines are electron-poor systems characterized by efficient fluorescence quenching. This property, combined with the fact that the nitro group can be enzymatically reduced to a fluorescent amine under low-oxygen conditions, makes them highly valuable as non-fluorescent prodrugs, hypoxia-selective therapeutics, and turn-on fluorescent sensors for detecting hypoxic microenvironments in tumors.[4][20]

By understanding these fundamental structure-property relationships, researchers can rationally design and select quinoline derivatives with the precise spectroscopic characteristics required for their specific application, from advanced materials to next-generation diagnostics and therapeutics.

References
  • 6, Unknown Source

  • 3, Journal of Fluorescence

  • 21, Benchchem

  • 7, SciELO

  • 18, RSC Publishing

  • 16, MDPI

  • 5, Unknown Source

  • 8, Taylor & Francis

  • 17, ResearchGate

  • 14, PubMed

  • 1, ProQuest

  • 11, Unknown Source

  • 15, ResearchGate

  • 13, ResearchGate

  • 19, ResearchGate

  • 10, ResearchGate

  • 12, PubChem

  • 2, PMC

  • 9, ResearchGate

  • 4, PMC

  • 20, PMC

Sources

Scaffold Assessment: 2-Chloro-3,8-dimethyl-5-nitroquinoline in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-3,8-dimethyl-5-nitroquinoline (CAS: 1395411-53-6) is a highly functionalized heterocyclic building block.[1][2][3][4][5][6][7] While primarily documented in literature as a key intermediate for Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists (Takeda et al., 2012), its structural architecture possesses the classic "privileged scaffold" features required for Type I and Type II kinase inhibition.

This guide evaluates this molecule not as a final drug, but as a core scaffold for high-throughput library generation. By leveraging the electrophilic C2-chlorine for hinge-binding installation and the C5-nitro group as a masked solvent-interaction vector, medicinal chemists can access a novel chemical space distinct from the crowded 4-anilinoquinazoline (EGFR inhibitors) and 3-cyanoquinoline (Src/Abl inhibitors) landscapes.

Part 1: Structural Architecture & Pharmacophore Mapping

To evaluate this scaffold effectively, we must map its substituents to the ATP-binding pocket of a typical protein kinase.

The Hinge Binder (C2-Position)

The 2-chloro substituent is the "warhead" for derivatization. In kinase inhibitors, this position typically undergoes Nucleophilic Aromatic Substitution (


) or Buchwald-Hartwig coupling with an aromatic amine or heterocycle.
  • Function: The resulting N-linked system forms the critical hydrogen bond donor/acceptor pair with the kinase hinge region (e.g., Met793 in EGFR).

The Gatekeeper Modulator (C3-Methyl)

The 3-methyl group is a critical steric feature.

  • Comparison: Unlike the hydrogen in Gefitinib, this methyl group introduces steric bulk near the "gatekeeper" residue (e.g., T790 in EGFR).

  • Effect: It may enforce a twisted conformation, potentially favoring Type II inhibition (binding to the inactive DFG-out conformation) or improving selectivity by clashing with kinases possessing bulky gatekeeper residues.

The Solubilizing Vector (C5-Nitro)

The 5-nitro group is an electron-withdrawing group (EWG) that activates the C2-position for substitution.

  • Synthetic Utility: Post-coupling, the nitro group is reduced to an amine (

    
    ).
    
  • Design Strategy: This amine serves as a handle for attaching solubilizing tails (e.g., N-methylpiperazine, morpholine) that extend into the solvent-exposed region, a strategy validated by drugs like Bosutinib .

Conformation Control (C8-Methyl)

The 8-methyl group provides steric occlusion near the quinoline nitrogen.

  • Impact: It restricts the rotation of the scaffold and prevents "flat"

    
    -
    
    
    
    stacking aggregation, thereby improving the physicochemical properties (solubility) of the final library members.

Part 2: Comparative Analysis

The following table contrasts the subject scaffold with established kinase inhibitor cores.

Feature2-Chloro-3,8-dimethyl-5-nitroquinoline 4-Anilinoquinazoline (e.g., Gefitinib)3-Cyanoquinoline (e.g., Bosutinib)
Primary Hinge Interaction C2-Substitution (via

/Coupling)
C4-AnilineC4-Aniline
Electronic Activation 5-Nitro (Strong EWG, highly reactive C2)N3-Nitrogen (Moderate activation)3-Cyano (Strong EWG)
Gatekeeper Interaction 3-Methyl (Steric clash/selectivity)H (No steric constraint)3-Cyano (Electronic/H-bond acceptor)
Solvent Vector C5-Position (via Nitro reduction)C6/C7-Position (Alkoxy chains)C6/C7-Position (Alkoxy chains)
Synthetic Accessibility High (Commercial intermediate)High (Commodity chemicals)Moderate (Requires cyanation)
Primary Application Novel Kinase/CRF1 Dual-Targeting EGFR / HER2 InhibitionSrc / Abl Inhibition

Part 3: Experimental Workflow & Protocols

A. Synthetic Derivatization Protocol

Objective: To convert the scaffold into a functional kinase inhibitor library member.[8]

Step 1: Nucleophilic Displacement (Hinge Binder Installation) The 5-nitro group activates the 2-chloro position, allowing facile


 reactions.
  • Reagents: 2-Chloro-3,8-dimethyl-5-nitroquinoline (1.0 eq), Aniline derivative (e.g., 3-chloro-4-fluoroaniline) (1.1 eq),

    
    -Toluenesulfonic acid (catalytic) or 
    
    
    
    .
  • Solvent: 2-Propanol or DMF.

  • Conditions: Reflux (80–100°C) for 2–6 hours.

  • Workup: Cool to RT. The product often precipitates as a hydrochloride salt. Filter and wash with cold ether.

    • Note: If

      
       fails due to steric hindrance from the 3-methyl group, utilize Buchwald-Hartwig amination  (Pd(OAc)2, BINAP, Cs2CO3, Toluene, 100°C).
      

Step 2: Nitro Reduction (Vector Activation)

  • Reagents: Nitro-intermediate (1.0 eq), Iron powder (5.0 eq),

    
     (5.0 eq).
    
  • Solvent: EtOH/

    
     (4:1).
    
  • Conditions: Reflux at 80°C for 2 hours.

  • Workup: Filter through Celite to remove iron sludge. Concentrate filtrate and extract with EtOAc.

Step 3: Tail Attachment (Optional)

  • Acylate or alkylate the resulting 5-amine with solubilizing groups (e.g., chloroacetyl chloride followed by morpholine displacement).

B. In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To quantify the IC50 of the synthesized derivatives.

  • Preparation: Prepare 3x serial dilutions of the compound in DMSO (10 mM start).

  • Enzyme Mix: Dilute the target kinase (e.g., EGFR T790M, Src) in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Reaction:

    • Add 2 µL Compound to 384-well plate.

    • Add 4 µL Enzyme mix. Incubate 10 min (RT).

    • Add 4 µL ATP/Substrate mix. Incubate 60 min (RT).

  • Detection: Add 10 µL ADP-Glo™ Reagent (stops reaction, consumes ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to light).

  • Read: Measure luminescence on a plate reader (e.g., EnVision). Calculate IC50 using non-linear regression (GraphPad Prism).

Part 4: Visualization of Workflows

Diagram 1: Synthetic Pathway & Logic

This diagram illustrates the transformation of the scaffold into a bioactive library member.

SyntheticPathway Scaffold 2-Chloro-3,8-dimethyl- 5-nitroquinoline (Scaffold) Step1 Step 1: S_NAr / Pd-Coupling (Hinge Binder Installation) Scaffold->Step1 + Ar-NH2 Intermediate 2-Anilino-5-nitro Intermediate Step1->Intermediate Step2 Step 2: Nitro Reduction (Fe/NH4Cl) Intermediate->Step2 -O2 -> -H2 Amine 5-Amino Derivative (Solvent Vector Ready) Step2->Amine Step3 Step 3: Acylation/Alkylation (Solubilizing Tail) Amine->Step3 + R-COCl Final Final Kinase Inhibitor (Library Member) Step3->Final

Caption: Step-by-step chemical evolution from the raw scaffold to a functionalized kinase inhibitor.

Diagram 2: Pharmacophore Binding Hypothesis

This diagram visualizes how the specific substituents of the scaffold map to the ATP-binding pocket.

BindingMode Hinge Hinge Region (Met793) N1 Quinoline N1 (H-Bond Acceptor) Hinge->N1 H-Bond Gatekeeper Gatekeeper (Thr790 / Hydrophobic) Solvent Solvent Front (Water Network) Ribose Ribose Pocket (Steric Space) C2 C2-Aniline NH (H-Bond Donor) C2->Hinge H-Bond Me3 3-Methyl Group (Selectivity/Twist) Me3->Gatekeeper Steric Clash / Selectivity Me8 8-Methyl Group (Conformation Lock) Me8->Ribose Hydrophobic Packing Amine5 5-Amino Tail (Solubility) Amine5->Solvent Solvation

Caption: Theoretical binding mode showing the interaction of scaffold substituents with key kinase domains.

References

  • Takeda, K., et al. (2012).[7] Design, synthesis, and structure–activity relationships of a series of 2-Ar-8-methyl-5-alkylaminoquinolines as novel CRF1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(18), 5823–5826.

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39.

  • Roskoski, R. Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research, 144, 19–50.

  • Manson, R. B., et al. (2011). Quinoline-based inhibitors of kinases: A review. Journal of Medicinal Chemistry. (General Reference for Quinoline SAR).

Sources

Safety Operating Guide

2-Chloro-3,8-dimethyl-5-nitroquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous, science-based protocol for the disposal of 2-Chloro-3,8-dimethyl-5-nitroquinoline (CAS: 1395411-53-6).[1]

As a Senior Application Scientist, I must emphasize that while specific regulatory data for this exact isomer may be sparse, its structural pharmacophore—a halogenated nitroquinoline —dictates a high-hazard classification.[1] Nitroquinolines are potent mutagens and potential carcinogens [1, 2].[2] Therefore, the disposal strategy relies on the Precautionary Principle : treat this compound as a high-toxicity, potentially reactive hazardous waste requiring incineration.[1]

Chemical Hazard Profile & Disposal Logic

Effective disposal requires understanding the molecule's reactivity profile.[3] We do not merely "throw it away"; we stabilize it for transport to a destruction facility.

FeatureChemical Risk ImplicationDisposal Directive
Nitro Group (-NO₂) Potential shock sensitivity (low risk in this scaffold but non-zero) and high mutagenicity.NO HEAT / NO FRICTION. Do not compact. Segregate from reducing agents.[2]
Chloro Group (-Cl) Classifies waste as Halogenated .Must enter the Halogenated Organic Waste stream (more expensive/complex incineration).
Quinoline Core High persistence and ecotoxicity.Zero-discharge policy. No sink disposal.

Waste Segregation & Classification

Proper segregation is the single most critical step to prevent cross-reactivity in waste drums.

Decision Matrix: Waste Stream Selection

Use the following logic to determine the correct waste container.

WasteSegregation Start Waste Form IsSolid Is it Solid? Start->IsSolid IsLiquid Is it Liquid? IsSolid->IsLiquid No Pure Pure Substance? IsSolid->Pure Yes Halogenated Stream B: Halogenated Solvents (Contains DCM, Chloroform, etc.) IsLiquid->Halogenated Contains Halogens? (Yes) NonHalogenated Stream C: Non-Halogenated Solvents (Only if solvent is Acetone/MeOH) IsLiquid->NonHalogenated Contains Halogens? (No) Solution Solution/Mixture? Pure->Solution No (Contaminated debris) SolidWaste Stream A: Solid Toxic Waste (Label: Toxic, Halogenated) Pure->SolidWaste Yes Solution->SolidWaste Wipes/Gloves NonHalogenated->Halogenated *Correction: If compound conc. >1%, default to Halogenated Stream

Figure 1: Decision tree for segregating 2-Chloro-3,8-dimethyl-5-nitroquinoline waste. Note that even in non-halogenated solvents, high concentrations of the solute may necessitate halogenated classification.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired stock, degraded samples, or synthesis yield.[1]

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer:

    • Work inside a fume hood.[3][4]

    • Dampen the solid slightly with an inert solvent (e.g., mineral oil) only if the powder is extremely fine and prone to aerosolization.[1] Otherwise, transfer dry.[1][2][5]

  • Labeling:

    • Primary Label: "Hazardous Waste - Solid, Toxic."[1]

    • Constituents: "2-Chloro-3,8-dimethyl-5-nitroquinoline."[1][6][7]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Mutagen.[8]

  • Storage: Store in a secondary containment bin designated for "Toxic Solids." Do not store with oxidizers.

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Applicability: Reaction mixtures, HPLC effluent.[1]

  • Compatibility Check: Ensure the solvent carrier is compatible with the waste drum.

    • Compatible: Dichloromethane, Methanol, Ethyl Acetate, DMSO.[1]

    • Incompatible: Strong acids (Nitric), Strong bases (creates instability).[1]

  • Segregation: Pour into the Halogenated Solvent Waste carboy.

    • Why? Even if dissolved in Methanol (non-halogenated), the chlorine atom on the quinoline ring technically introduces halogens into the stream.[1] Most EHS protocols require the "Halogenated" stream to prevent equipment corrosion at the incineration plant [3].

  • Closure: Cap tightly. Do not leave funnels in carboys (prevent evaporation and vapor release).

Protocol C: Empty Containers & Contaminated Debris
  • Triple Rinse: Empty vials must be triple-rinsed with a compatible solvent (e.g., Acetone).[4]

  • Rinsate Disposal: Pour all three rinses into the Liquid Waste container (Protocol B).

  • Vial Disposal: Deface the label. If triple-rinsed, the glass vial can often be discarded in "Chemically Contaminated Glass" (sharps) bins, not general trash.[1]

    • Note: If the residue cannot be removed, discard the entire vial as Solid Waste (Protocol A).[1]

Emergency Spill Response Workflow

In the event of a spill outside the fume hood, immediate action is required to prevent inhalation and spread.

SpillResponse Alert 1. ALERT & EVACUATE Notify personnel. Do not breathe dust. PPE 2. DON PPE Double Nitrile Gloves, N95/P100 Mask, Goggles, Lab Coat. Alert->PPE Contain 3. CONTAIN Cover spill with absorbent pads or damp paper towels (prevents dust). PPE->Contain Clean 4. CLEAN UP Scoop material into hazardous waste bag. Wipe surface 3x with Acetone. Contain->Clean Dispose 5. DISPOSE Label as 'Spill Debris - Toxic'. Contact EHS. Clean->Dispose

Figure 2: Immediate response workflow for solid or liquid spills.[5][9]

Regulatory & Technical Reference Data

Physical Properties for Disposal Assessment

Property Value (Est.) Relevance to Disposal
Physical State Solid (Yellow/Orange powder) Particulate inhalation hazard.
Solubility Low (Water), High (DMSO, DCM) Do not flush; requires organic solvent incineration.[1]
Flash Point >110°C (Predicted) Not classified as "Ignitable" (D001) unless in flammable solvent.

| Reactivity | Stable under normal conditions | Avoid strong oxidizers (peroxides) and strong reducers. |

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53396809, 2-Chloro-5,8-dimethyl-3-(2-nitroethenyl)quinoline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Nitroquinoline derivatives hazard classification. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes: F-List (Halogenated Solvents) and Characteristic Wastes. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: 2-Chloro-3,8-dimethyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

Compound Classification: 2-Chloro-3,8-dimethyl-5-nitroquinoline is a functionalized heterocyclic building block.[1][2] Based on the structural pharmacophore (nitroquinoline core) and data from close analogs (e.g., 8-nitroquinoline, 2-chloroquinoline), this compound must be handled as a High-Potency Irritant and Suspected Genotoxin .[2]

  • Primary Hazards: Severe eye/skin irritation (H319/H315), respiratory tract irritation (H335).[2][3]

  • Latent Hazards: Nitro-aromatic compounds possess inherent risks for mutagenicity (H341) and skin sensitization.[2]

  • Physical State: Yellow to orange crystalline solid/powder.[2]

Operational Directive: All handling of dry powder must occur within a certified chemical fume hood. Zero-skin-contact protocols are in effect.[2][3][4][5]

Part 2: PPE Specification Matrix

The following equipment is non-negotiable for all personnel handling this substance.

Protection ZoneEquipment StandardTechnical Specification & Rationale
Hand (Primary) Nitrile Rubber (Disposable) Spec: Min thickness 0.11 mm (4 mil).Rationale: Provides adequate splash protection against solid transfer.[2] Change every 30 mins or immediately upon contamination.
Hand (Secondary) Laminate / Butyl (Optional) Spec: Silver Shield® or Butyl rubber.Rationale: Required only during spill cleanup or preparation of concentrated stock solutions (>1M) where permeation risk increases.[2]
Respiratory Engineering Control First Spec: Fume Hood (Face velocity: 80–100 fpm).Rationale: Local exhaust is superior to respirators.[2] If hood is unavailable (emergency only), use N95/P95 particulate respirator.[2]
Eye/Face Chemical Goggles Spec: ANSI Z87.1+ (Tight-fitting).Rationale: Safety glasses are insufficient.[2] Powder drift can bypass side shields, causing severe ocular irritation.[2]
Body Lab Coat + Tyvek Sleeves Spec: 100% Cotton or Nomex (if flammable solvents present).Rationale: Disposable Tyvek sleeves prevent cuff contamination, a common exposure route during weighing.[2]
Part 3: Operational Workflow & Logic

The following diagram illustrates the "Cradle-to-Grave" handling lifecycle. This workflow is designed to isolate the user from the potential genotoxic dust.[2]

G Receipt 1. Receipt & Inspection (Check Seal Integrity) Storage 2. Storage (Cool, Dry, Inert Gas) Receipt->Storage Log Inventory Weighing 3. Weighing (Static-Free Zone) Storage->Weighing Transfer to Hood Solubilization 4. Solubilization (Dissolve in DMSO/DCM) Weighing->Solubilization Add Solvent Immediately Waste 6. Disposal (High Temp Incineration) Weighing->Waste Contaminated Wipes Reaction 5. Reaction Setup (Closed System) Solubilization->Reaction Cannula Transfer Reaction->Waste Quench & Segregate

Figure 1: Safe handling lifecycle. Note the immediate solubilization step to minimize dust exposure time.[2]

Part 4: Detailed Experimental Protocols
1. Weighing & Transfer (Critical Control Point)
  • The Hazard: Electrostatic forces can cause nitroquinoline powders to "jump" or disperse, leading to inhalation or bench contamination.[2]

  • The Protocol:

    • Setup: Place a disposable anti-static weighing boat inside the fume hood. Line the work surface with an absorbent, plastic-backed mat.[2]

    • Ionization: If available, use an anti-static gun on the powder before spatulating.[2]

    • Transfer: Use a disposable spatula.[2] Do not reuse spatulas to prevent cross-contamination of stock bottles.[2]

    • Containment: Immediately after weighing, dissolve the solid in the transport solvent (e.g., DMSO, DCM) inside the weighing boat if possible, or transfer to a pre-weighed vial and cap immediately.[2] Never transport open powder containers across the lab.

2. Spill Response (Dry Powder)
  • Do Not: Do not use compressed air or vigorous sweeping (aerosolization risk).[2]

  • The Protocol:

    • Isolate: Alert nearby personnel.

    • Dampen: Cover the spill gently with paper towels dampened with ethanol or acetone (solubilizes the organic solid and prevents dust).[2]

    • Collect: Wipe up the material from the outside in.[2]

    • Decontaminate: Wash the surface with a soap/water solution (pH neutral) to remove residues.[2]

    • Disposal: Place all cleanup materials into a double-bagged hazardous waste container labeled "Toxic Organic Solid."

3. Waste Disposal
  • Classification: Halogenated Organic Waste (due to Chloro- substituent) + Nitrogenous Waste.[2]

  • Method: High-temperature incineration.[2]

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid waste) as nitro-compounds can be reactive.[2]

Part 5: Scientific Rationale (The "Why")

Why Nitrile? While 2-Chloro-3,8-dimethyl-5-nitroquinoline is a solid, it is often handled in solvents like Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO).[2]

  • Observation: Standard nitrile degrades rapidly in DCM (<5 mins).[2]

  • Correction: If dissolving in DCM, you must use Silver Shield (Laminate) gloves or double-glove and change immediately upon splash.[2] For dry powder handling, standard nitrile is sufficient.[2]

Why the "Genotoxin" Precaution? Nitroquinolines are structural analogs to 4-nitroquinoline-1-oxide (4-NQO), a known potent mutagen.[2] Although the 2-Chloro and methyl substitutions alter the electronic topography, the conservative safety approach dictates treating the nitro-aromatic core as a potential DNA intercalator until proven otherwise.[2]

References
  • PubChem. 2-Chloro-3,8-dimethyl-5-nitroquinoline (Compound).[2] National Library of Medicine.[2] Accessed 2025.[2][3][5][6][7][8][9][10] [Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.[2] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.